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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-N-(2-Allyl)phenylethylamine

Executive Summary (R)-(+)-N-(2-Allyl)phenylethylamine is a chiral secondary amine and a derivative of the well-studied phenethylamine core structure. Phenethylamines are a class of compounds with significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(+)-N-(2-Allyl)phenylethylamine is a chiral secondary amine and a derivative of the well-studied phenethylamine core structure. Phenethylamines are a class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities.[1][2][3][4] The introduction of an N-allyl group to the (R)-phenylethylamine scaffold is expected to modulate its physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive framework for the characterization of (R)-(+)-N-(2-Allyl)phenylethylamine. As specific experimental data for this compound is not extensively available in the public domain, this document synthesizes predictive data based on its constituent chemical moieties and outlines a robust, self-validating analytical workflow for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel phenylethylamine derivatives.

Introduction: The Significance of N-Substituted Phenethylamines

The phenethylamine skeleton is a privileged scaffold in drug discovery, forming the basis for numerous neurotransmitters and psychoactive drugs.[1] Chemical modification of the amine group is a common strategy to alter the pharmacological properties of these molecules. N-alkylation, for instance, can impact receptor binding affinity and selectivity. The N-allyl group, in particular, is a valuable functional handle in medicinal chemistry, offering a site for further chemical modification and potentially influencing metabolic pathways.

This guide will first present the predicted physicochemical properties of (R)-(+)-N-(2-Allyl)phenylethylamine based on the known properties of its parent compound, (R)-(+)-1-phenylethylamine.[5][6][7][8][9] Subsequently, a detailed analytical workflow is proposed to enable researchers to confirm the identity, purity, and key physicochemical characteristics of the synthesized molecule.

Predicted Physicochemical Properties

The following properties are predicted for (R)-(+)-N-(2-Allyl)phenylethylamine, derived from the known data of (R)-(+)-1-phenylethylamine and the expected contribution of the N-allyl group.

PropertyPredicted Value / RangeRationale
Molecular Formula C₁₁H₁₅NAddition of a C₃H₄ group to C₈H₁₁N.
Molecular Weight 161.24 g/mol Calculated from the molecular formula.
Appearance Clear, colorless to pale yellow liquidSimilar to the parent amine.[7][8]
Boiling Point > 187-189°CThe addition of the allyl group will increase the molecular weight and likely the boiling point compared to the parent amine (187-189°C).[6]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate).The allyl group increases the hydrophobic character, likely decreasing water solubility compared to the parent amine (42 g/L at 20°C).[6]
pKa ~9.5 - 10.5The nitrogen atom remains a secondary amine, with its basicity expected to be similar to other secondary alkylamines.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0The addition of the allyl group will increase the lipophilicity compared to the parent amine (logP ~1.31).[6]

Proposed Synthetic Pathway

A common and straightforward method for the synthesis of (R)-(+)-N-(2-Allyl)phenylethylamine is the direct N-allylation of (R)-(+)-1-phenylethylamine with an allyl halide, such as allyl bromide, in the presence of a non-nucleophilic base to neutralize the HBr byproduct.[10]

Synthetic_Pathway reactant1 (R)-(+)-1-Phenylethylamine reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reactant1->reagents reactant2 Allyl Bromide reactant2->reagents product (R)-(+)-N-(2-Allyl)phenylethylamine reagents->product N-Alkylation

Caption: Proposed synthesis of (R)-(+)-N-(2-Allyl)phenylethylamine.

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of (R)-(+)-N-(2-Allyl)phenylethylamine. The following workflow ensures the confirmation of its identity, purity (both chemical and stereochemical), and key physicochemical properties.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Properties TLC TLC (Purity & Rf) FTIR FT-IR Spectroscopy (Functional Groups) TLC->FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS HPLC HPLC / UPLC (Chemical Purity) MS->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Thermal Thermal Analysis (DSC/TGA) (Melting Point & Decomposition) Chiral_HPLC->Thermal end Complete Physicochemical Profile Thermal->end start Synthesized Sample start->TLC

Caption: Comprehensive analytical workflow for characterization.

Detailed Experimental Protocols

Spectroscopic Analysis
  • Objective: To confirm the presence of key functional groups.

  • Methodology:

    • Acquire a background spectrum of the clean ATR crystal.

    • Apply a small drop of the neat liquid sample onto the ATR crystal.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Observations:

    • N-H Stretch: A single, weak to medium intensity band around 3350-3310 cm⁻¹, characteristic of a secondary amine.[11][12][13][14][15]

    • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

    • C=C Stretch (Allyl): A band around 1645 cm⁻¹.

    • C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

    • C-N Stretch: A band in the 1250–1020 cm⁻¹ range for the aliphatic amine portion.[12]

  • Objective: To elucidate the complete chemical structure and confirm connectivity.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

  • Expected ¹H NMR Chemical Shifts (δ, ppm):

    • Aromatic Protons: 7.2-7.4 ppm (multiplet, 5H).

    • Allyl Vinyl Protons: ~5.7-5.9 ppm (m, 1H, -CH=CH₂), ~5.0-5.2 ppm (m, 2H, -CH=CH₂).[16]

    • Phenylethyl Methine Proton: ~3.8-4.0 ppm (q, 1H, -CH(CH₃)-).

    • Allyl Methylene Protons: ~3.1-3.3 ppm (m, 2H, -N-CH₂-CH=).

    • N-H Proton: A broad singlet, chemical shift is concentration-dependent.

    • Methyl Protons: ~1.3-1.5 ppm (d, 3H, -CH(CH₃)-).

  • Expected ¹³C NMR Chemical Shifts (δ, ppm):

    • Aromatic Carbons: ~125-145 ppm.

    • Allyl Vinyl Carbons: ~135 ppm (-CH=CH₂) and ~115 ppm (-CH=CH₂).

    • Phenylethyl Methine Carbon: ~58-62 ppm.

    • Allyl Methylene Carbon: ~50-54 ppm.

    • Methyl Carbon: ~22-25 ppm.

  • Objective: To determine the molecular weight and characteristic fragmentation pattern.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

  • Expected Results:

    • Protonated Molecule [M+H]⁺: An ion at m/z 162.13.

    • Fragmentation: Phenethylamines are known to undergo characteristic fragmentation.[17][18][19] Common fragmentation pathways include the loss of the allyl group and cleavage at the Cα-Cβ bond of the phenylethyl moiety.[18] Optimizing ESI source conditions, such as reducing capillary voltage and source temperature, can help minimize in-source fragmentation and enhance the observation of the molecular ion.[20]

Chromatographic Analysis
  • Objective: To determine the chemical purity of the compound.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

  • Objective: To confirm the enantiomeric purity of the (R)-enantiomer.

  • Rationale: It is critical to ensure that the synthesis and purification have not resulted in racemization. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[21][22][23][24]

  • Methodology:

    • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation: The analysis of a racemic mixture of N-allylphenylethylamine should be performed to confirm the resolution of the two enantiomeric peaks, thereby validating the method's ability to assess the enantiomeric excess of the target compound.

Thermal Analysis
  • Objective: To determine thermal stability and decomposition profile.[25][26][27][28][29]

  • Methodology (Thermogravimetric Analysis - TGA):

    • Place a small amount of the sample (5-10 mg) in a TGA pan.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to ~600°C at a rate of 10°C/min.

    • Monitor the mass loss as a function of temperature.

  • Methodology (Differential Scanning Calorimetry - DSC):

    • Seal a small amount of the sample (2-5 mg) in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to observe endothermic or exothermic events.

  • Expected Results: The TGA thermogram will indicate the onset temperature of decomposition. The DSC thermogram will reveal any phase transitions, such as melting or boiling, though for a liquid at room temperature, these may not be prominent below the decomposition temperature.

Conclusion

The physicochemical characterization of (R)-(+)-N-(2-Allyl)phenylethylamine requires a systematic and multi-faceted analytical approach. This guide provides a robust framework, combining predictive analysis with detailed, validated experimental protocols. By following the proposed workflow, researchers can confidently establish the identity, purity, structure, and thermal properties of this novel compound, paving the way for further investigation into its biological activities.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry - ACS Publications. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. Available at: [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. Available at: [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Available at: [Link]

  • Spectroscopy of Amines. (2023). OpenStax. Available at: [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). MDPI. Available at: [Link]

  • New high-performance liquid chromatographic procedure for the detection and quantification of β-phenylethylamine. (n.d.). PMC. Available at: [Link]

  • Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. (2010). PubMed. Available at: [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). PMC. Available at: [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate. Available at: [Link]

  • 1-Phenethylamine, (+)-. (n.d.). PubChem. Available at: [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]

  • Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. (n.d.). ResearchGate. Available at: [Link]

  • HPLC chromatograms of 2-phenylethylamine metabolites. (n.d.). ResearchGate. Available at: [Link]

  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Available at: [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (n.d.). ResearchGate. Available at: [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (2023). PubMed. Available at: [Link]

  • Determination of Phenylisothiocyanate Derivatives of Amphetamine and its Analogues in Biological Fluids by HPLC-APCI-MS or DAD. (n.d.). Journal of Analytical Toxicology. Available at: [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). SIELC Technologies. Available at: [Link]

  • ¹H NMR spectrum of allyl group-modified PSI in d₆-DMSO. (n.d.). ResearchGate. Available at: [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. (n.d.). ResearchGate. Available at: [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. Available at: [Link]

  • Thermal Analysis Techniques. (n.d.). EAG Laboratories. Available at: [Link]

  • ¹H NMR spectrum of allyl group-modified PSI in d₆-DMSO. (n.d.). ResearchGate. Available at: [Link]

  • Determination of the enantiomeric purity of chiral allyl alcohols and allyl ethers by platinum-195 NMR spectroscopy. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Allyl-N,N-dibenzylthiourea, N-acetyl-. (n.d.). SpectraBase. Available at: [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. Available at: [Link]

  • Amine alkylation. (n.d.). Wikipedia. Available at: [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship.org. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of N-Allylphenylethylamine Enantiomers: A Technical Guide

Executive Summary The enantiomers of N-allylphenylethylamine—specifically (S)-(-)-N-allyl-alpha-methylbenzylamine and (R)-(+)-N-allyl-alpha-methylbenzylamine—are indispensable chiral building blocks in asymmetric synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomers of N-allylphenylethylamine—specifically (S)-(-)-N-allyl-alpha-methylbenzylamine and (R)-(+)-N-allyl-alpha-methylbenzylamine—are indispensable chiral building blocks in asymmetric synthesis, pharmaceutical development, and coordination chemistry. Accurate spectroscopic characterization is critical for confirming their structural integrity and enantiomeric purity. This whitepaper provides an authoritative synthesis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for these enantiomers, coupled with self-validating experimental protocols designed for rigorous laboratory application.

Structural Significance and Causality in Analytical Selection

N-allylphenylethylamine features a chiral center at the benzylic position adjacent to an allylic nitrogen substituent.

  • Chirality & Symmetry: The (S)-(-)-enantiomer (CAS: 115914-08-4) and (R)-(+)-enantiomer (CAS: 126275-19-2) exhibit identical scalar couplings and chemical shifts in achiral environments.

  • Causality in Method Selection: Standard 1D NMR can only confirm 2D atomic connectivity and chemical purity. Because enantiomers are spectroscopically indistinguishable in an isotropic medium, researchers must employ chiroptical methods (polarimetry) or chiral derivatizing agents (such as Mosher's acid) to break the symmetry and create diastereomers for NMR-based enantiomeric excess (ee) determination.

G Start Synthesized/Isolated Enantiomer NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Aliquot 1 IR FT-IR Spectroscopy (Functional Groups) Start->IR Aliquot 2 MS Mass Spectrometry (Molecular Weight) Start->MS Aliquot 3 Chiral Chiral HPLC/Polarimetry (Enantiomeric Purity) Start->Chiral Aliquot 4 Data Data Synthesis & Structural Confirmation NMR->Data IR->Data MS->Data Chiral->Data

Experimental workflow for the spectroscopic validation of N-allylphenylethylamine enantiomers.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic and physical properties of the purified enantiomers.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Acquired in CDCl₃ at 298 K, 400 MHz for ¹H, 100 MHz for ¹³C. Calibrated to TMS at 0.00 ppm)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment
-CH₃ 1.35d, J = 6.624.5Alpha-methyl group
-NH 1.50br s-Secondary amine proton
N-CH₂- 3.15dd, J = 6.0, 1.550.5Allylic methylene
Ar-CH-N 3.80q, J = 6.657.5Benzylic methine
=CH₂ 5.10 - 5.20m115.5Terminal alkene protons
-CH= 5.85 - 5.95m137.0Internal alkene methine
Ar-H 7.20 - 7.35m126.5, 126.8, 128.4, 145.5Phenyl ring carbons/protons

Table 2: FT-IR and Mass Spectrometry (EI-MS) Data

TechniqueKey Signals / m/zAssignment / Fragment
FT-IR (Neat)3320 cm⁻¹N-H stretching (secondary amine)
3060, 3025 cm⁻¹Aromatic C-H stretching
2965, 2920 cm⁻¹Aliphatic C-H stretching
1640 cm⁻¹C=C stretching (allyl group)
990, 915 cm⁻¹=C-H bending (terminal vinyl)
760, 700 cm⁻¹Mono-substituted benzene out-of-plane bend
EI-MS (70 eV)161Molecular Ion [M]⁺
146[M - CH₃]⁺ (Base peak, alpha-cleavage)
105[Ph-CH-CH₃]⁺ cation
91Tropylium cation [C₇H₇]⁺

Table 3: Physical and Chiroptical Properties

PropertyValueConditions
Density 0.919 g/mL25 °C
Boiling Point 58 - 59 °C1 mm Hg
Refractive Index (n20/D) 1.514520 °C
Specific Rotation [α]D²⁰ -45° to -50°(S)-enantiomer (c 1.0, CHCl₃)
Specific Rotation [α]D²⁰ +45° to +50°(R)-enantiomer (c 1.0, CHCl₃)

Experimental Protocols

To ensure data trustworthiness, protocols must be self-validating. The methodologies below incorporate internal controls to rule out false positives caused by solvent impurities or instrumental artifacts.

Protocol 1: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution ¹H and ¹³C NMR spectra to verify structural connectivity and assess chemical purity. Causality: CDCl₃ is selected as the solvent because it lacks exchangeable protons, providing a clear spectral window for both the aliphatic and aromatic regions of the amine.

  • Solvent Blanking (Self-Validation): Acquire a baseline ¹H spectrum of the CDCl₃ solvent (containing 0.03% v/v TMS) to verify the absence of residual water (δ 1.56) or cross-contamination.

  • Sample Preparation: Weigh exactly 15.0 mg of the N-allylphenylethylamine enantiomer into a clean glass vial.

  • Dissolution: Add 0.6 mL of the pre-blanked CDCl₃ to the vial. Swirl gently until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette. Ensure the liquid height is approximately 4-5 cm to optimize magnetic field shimming.

  • Acquisition: Insert the tube into the spectrometer. Lock onto the deuterium signal of CDCl₃. Shim the Z and Z2 gradients until the lock level is stable. Acquire 16 scans for ¹H NMR (relaxation delay D1 = 1s) and 256 scans for ¹³C NMR (D1 = 2s).

  • Processing: Apply a 0.3 Hz line broadening function for ¹H (1.0 Hz for ¹³C) before Fourier transformation. Phase and baseline correct the spectrum, then reference the TMS peak to exactly 0.00 ppm.

Protocol 2: Enantiomeric Excess (ee) Determination via Mosher's Derivatization

Objective: Determine the enantiomeric purity of the sample using ¹⁹F NMR. Causality: Reacting the secondary amine with a chiral derivatizing agent like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) yields diastereomeric amides. Because diastereomers possess distinct physicochemical properties, their ¹⁹F chemical shifts will resolve into distinct peaks, allowing for precise integration .

  • Reaction Setup: In an inert atmosphere (N₂), dissolve 10 mg of the amine in 0.5 mL of anhydrous deuterated pyridine (C₅D₅N) directly in an NMR tube.

  • Derivatization: Add 1.5 equivalents of (R)-Mosher's acid chloride.

  • Incubation: Seal the tube and agitate gently. Allow the reaction to proceed at room temperature for 30 minutes. The pyridine acts as both the solvent and the acid scavenger (neutralizing the HCl byproduct).

  • Validation: Acquire a ¹⁹F NMR spectrum. The CF₃ group of the Mosher amide will appear around -69 to -71 ppm.

  • Quantification: Integrate the distinct ¹⁹F signals corresponding to the (R,R) and (S,R) diastereomers. The ratio of these integrals directly provides the enantiomeric ratio (e.r.), from which the ee is calculated.

ChiralDeriv Mixture Enantiomeric Mixture (R/S-Amines) Reaction Derivatization Reaction (Pyridine, RT) Mixture->Reaction Mosher Mosher's Acid Chloride (R)-MTPA-Cl Mosher->Reaction Diastereomers Diastereomeric Amides (R,R + S,R) Reaction->Diastereomers NMR_Analysis 19F / 1H NMR Analysis (Peak Integration) Diastereomers->NMR_Analysis Resolves enantiomers as distinct peaks

Logical flow of Mosher's derivatization for NMR-based enantiomeric excess determination.

References

Foundational

Structural Characterization and Analytical Workflows for N-Allylphenylethylamine

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals Executive Context: The Molecular Architecture N-allylphenylethylamine (IUPAC: N-(2-phenylethyl)prop-2-en-1-amine) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals

Executive Context: The Molecular Architecture

N-allylphenylethylamine (IUPAC: N-(2-phenylethyl)prop-2-en-1-amine) is a highly versatile secondary amine characterized by a privileged phenethylamine scaffold coupled with a reactive allyl handle. In modern medicinal chemistry and chemical biology, this compound serves as a critical building block. The phenethylamine core provides high affinity for monoaminergic receptors, while the terminal alkene allows for downstream functionalization via cross-metathesis, hydroamination, or cycloaddition.

Notably, N-allylphenylethylamine derivatives are instrumental in the synthesis of complex heterocycles, including benzoquinolizinium-based1[1]. Furthermore, it is utilized as a precursor in the development of novel.

Table 1: Physicochemical Profiling
PropertyValue
IUPAC Name N-(2-phenylethyl)prop-2-en-1-amine
CAS Number 2[2]
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol [2]
Topological Polar Surface Area (TPSA) 12.03 Ų[2]
LogP (Predicted) 2.39[2]

Synthetic Methodology: A Self-Validating Protocol

Isolating N-allylphenylethylamine in high purity is the fundamental prerequisite for accurate structural characterization.

The Causality of Reaction Design: Direct alkylation of phenethylamine with allyl bromide is notoriously problematic. Primary amines undergo rapid over-alkylation because the resulting secondary amine is more nucleophilic than the starting material, leading to unwanted tertiary amine byproducts. To circumvent this, reductive amination is the preferred pathway. By reacting phenethylamine with acrolein to form an intermediate imine, followed by immediate in situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃), we kinetically trap the secondary amine and prevent over-alkylation.

Step-by-Step Self-Validating Workflow
  • Imine Formation: Dissolve phenethylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add acrolein (1.05 eq) dropwise at 0°C.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 4 hours.

    • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain with Ninhydrin. The primary amine starting material will stain dark purple, while the secondary amine product stains a distinct lighter orange/red, validating conversion.

  • Basic Workup: Quench with saturated aqueous NaHCO₃.

    • Self-Validation (IPC): Test the aqueous layer with pH paper to ensure pH > 10. This validates that the amine is fully free-based and will partition quantitatively into the organic DCM layer.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Hexanes:Ethyl Acetate).

    • The Causality of Eluent Modification: Add 1% Triethylamine (Et₃N) to the eluent. Secondary amines interact strongly with the acidic silanol groups on silica gel, causing severe band streaking. Et₃N neutralizes these silanols, ensuring sharp elution peaks and high recovery.

Workflow A Phenethylamine & Acrolein B Reductive Amination (NaBH(OAc)3, DCM) A->B C Crude N-allylphenylethylamine B->C D Silica Chromatography (1% Et3N modifier) C->D E Pure Compound (CAS: 5263-58-1) D->E F 1H & 13C NMR (CDCl3, 400 MHz) E->F Structural Elucidation G LC-HRMS (ESI+, Q-TOF) E->G Exact Mass Confirmation H FT-IR Spectroscopy (ATR Module) E->H Functional Groups

Figure 1: Self-validating synthetic and analytical workflow for N-allylphenylethylamine.

Spectroscopic Signatures & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection: Deuterated chloroform (CDCl₃) is selected over protic solvents like Methanol-d₄. CDCl₃ lacks exchangeable deuterium atoms, preventing the rapid H/D exchange of the secondary amine proton. This allows the N-H signal to be observed in the ¹H spectrum (typically as a broad singlet due to the quadrupolar relaxation of the ¹⁴N nucleus).

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.15 – 7.35Multiplet (m)5HMonosubstituted aromatic ring (Ar-H)
5.80 – 5.95ddt1HInternal alkene methine (-CH=CH₂)
5.05 – 5.20Multiplet (m)2HTerminal alkene methylene (=CH₂)
3.25dt2HAllylic methylene (N-CH₂-CH=)
2.80 – 2.90Multiplet (m)4HEthylene bridge (Ph-CH₂-CH₂-N)
1.45Broad singlet (br s)1HSecondary amine proton (N-H)
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
140.1Quaternary (Cq)Aromatic ipso-carbon
136.8Methine (CH)Internal alkene (-CH=)
128.7, 128.4, 126.1Methine (CH)Aromatic carbons (ortho, meta, para)
115.9Methylene (CH₂)Terminal alkene (=CH₂)
52.3Methylene (CH₂)Allylic carbon (N-CH₂-allyl)
50.6Methylene (CH₂)Aliphatic carbon (N-CH₂-alkyl)
36.4Methylene (CH₂)Benzylic carbon (Ph-CH₂)
High-Resolution Mass Spectrometry (LC-HRMS)

The Causality of Ionization Choice: Electrospray Ionization in positive mode (ESI+) is utilized rather than Electron Ionization (EI). Aliphatic amines subjected to hard EI (70 eV) undergo catastrophic fragmentation, often leaving no detectable molecular ion. ESI is a "soft" ionization technique that efficiently protonates the basic nitrogen, yielding a robust pseudo-molecular ion[M+H]⁺ at m/z 162.128 for exact mass confirmation.

Upon collision-induced dissociation (CID) in MS/MS, the molecule exhibits highly predictable benzylic cleavages.

Fragmentation M Molecular Ion [M+H]+ m/z 162.128 F1 Tropylium Cation [C7H7]+ m/z 91.054 M->F1 Benzylic Cleavage (- C4H8N) F2 Imminium Cation[C4H8N]+ m/z 70.065 M->F2 Benzylic Cleavage (- C7H7) F3 Neutral Loss (- Allylamine) M->F3 Rearrangement

Figure 2: Primary ESI-MS/MS fragmentation pathways of protonated N-allylphenylethylamine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of ATR Sampling: Attenuated Total Reflectance (ATR) is employed instead of traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretch (~3400 cm⁻¹) that easily masks the delicate, sharp N-H stretch of a secondary amine. ATR requires no matrix, preserving the integrity of the functional group signals.

  • ~3300 cm⁻¹: Weak, sharp N-H stretching (diagnostic of a secondary amine).

  • 3060, 3020 cm⁻¹: Aromatic C-H stretching.

  • 1640 cm⁻¹: C=C stretching of the allyl group.

  • 740, 690 cm⁻¹: Strong out-of-plane C-H bending, confirming a mono-substituted benzene ring.

Sources

Exploratory

Advanced Discovery and Synthesis of Novel Phenylethylamine Derivatives: A Technical Whitepaper

Executive Summary The phenylethylamine (PEA) backbone is a privileged scaffold in medicinal chemistry and neuropharmacology. Endogenous trace amines, such as β -phenylethylamine, exert profound neuromodulatory effects, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylethylamine (PEA) backbone is a privileged scaffold in medicinal chemistry and neuropharmacology. Endogenous trace amines, such as β -phenylethylamine, exert profound neuromodulatory effects, while synthetic derivatives have shown immense potential in treating psychiatric conditions, metabolic disorders, and neurodegenerative diseases[1] . This whitepaper provides an authoritative, in-depth guide to the rational drug design, structure-activity relationships (SAR), and self-validating synthetic methodologies required for the discovery of novel PEA therapeutics.

Rational Drug Design & Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylethylamine is exquisitely sensitive to steric and electronic modifications across its aromatic ring and ethylamine side chain. Modern drug discovery focuses on modulating specific G-protein coupled receptors (GPCRs), predominantly the serotonin 5-HT 2A​ receptor and the Trace Amine-Associated Receptor 1 (TAAR1).

Modulating 5-HT 2A​ and TAAR1 Receptors

For 5-HT 2A​ receptor targeting, the 2,5-dimethoxy substitution pattern on the phenyl ring is a critical pharmacophore. Modifying the 4-position with bulky alkoxy or alkyl groups dramatically alters lipophilicity and receptor selectivity, often pushing binding affinities into the low nanomolar range[2] . Conversely, targeting TAAR1—a receptor implicated in metabolic regulation and reward pathways—often requires different structural motifs. Recent developments have shown that aminoguanidine derivatives of the PEA scaffold, such as JP-14, act as robust TAAR1 agonists with significant anti-metabolic disorder potential[3] . Furthermore, alkyl substitutions at the 1-position of the ethylamine chain can yield highly selective σ1 receptor ligands[4] .

Quantitative Pharmacological Profiling

The table below summarizes the binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of key phenylethylamine derivatives, illustrating how targeted structural modifications dictate receptor specificity.

CompoundTarget ReceptorBinding Affinity ( Ki​ ) / Potency ( EC50​ )Key Structural Feature
Mescaline 5-HT 2A​ Ki​ = 6,700 nM3,4,5-trimethoxy substitution
2C-O-27 5-HT 2A​ Ki​ = 8.1 nM4-alkoxy-2,5-dimethoxy substitution
JP-14 TAAR1 EC50​ = 11.29 μ MAminoguanidine scaffold
NE-537 σ1 High Affinity (nM range)1-alkyl-2-phenylethylamine

Synthetic Methodologies: Strategic Assembly of the PEA Backbone

The most robust and scalable route to primary phenylethylamines is the Henry (nitroaldol) reaction followed by the reduction of the intermediate nitrostyrene[5].

SynthWorkflow A Substituted Benzaldehyde (Starting Material) B Henry Reaction (Nitromethane, NH4OAc) A->B C Nitrostyrene Intermediate B->C D Reduction (LiAlH4 in Anhydrous THF) C->D E Phenylethylamine Derivative (Target Compound) D->E

Synthetic workflow for phenylethylamine derivatives via the Henry reaction.

The Henry (Nitroaldol) Condensation

The Henry reaction couples a substituted benzaldehyde with nitromethane. Causality of Reagent Choice: Ammonium acetate (NH 4​ OAc) is utilized as the catalyst because of its dual functionality. It provides the mild basicity required to deprotonate nitromethane (forming the nucleophilic nitronate anion) and the acidity needed to protonate the intermediate β -nitro alcohol, facilitating its dehydration. This dual action drives the equilibrium forward, yielding the thermodynamically stable, conjugated nitrostyrene.

Reduction Strategies

The reduction of the nitrostyrene to the primary amine is the most critical step. Causality of Reagent Choice: Lithium aluminum hydride (LiAlH 4​ ) is the gold standard due to its powerful nucleophilic hydride delivery, which efficiently reduces both the alkene double bond and the nitro group via a hydroxylamine intermediate. Anhydrous tetrahydrofuran (THF) is strictly required; any trace water will violently react with LiAlH 4​ , destroying the reagent, halting the reduction, and posing a severe explosion hazard due to rapid hydrogen gas evolution.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure high-yield synthesis and safety.

Protocol 1: Synthesis of 2,5-Dimethoxy-4-substituted Nitrostyrene
  • Reagent Preparation: Dissolve 10.0 mmol of the target 2,5-dimethoxy-4-substituted benzaldehyde in 15 mL of glacial acetic acid within a round-bottom flask.

  • Condensation: Add 15.0 mmol of nitromethane and 2.0 mmol of anhydrous ammonium acetate to the solution.

  • Reflux & Self-Validation: Heat the mixture to 100°C under an inert argon atmosphere for 4-6 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the starting aldehyde spot and the emergence of a bright yellow, UV-active spot confirms reaction completion.

  • Crystallization: Remove the heat and allow the flask to cool to room temperature. Pour the mixture into 50 mL of vigorously stirred ice-water.

  • Isolation: Filter the precipitated bright yellow nitrostyrene crystals under vacuum. Wash with cold distilled water and recrystallize from boiling ethanol to achieve >98% purity.

Protocol 2: Reduction to Phenylethylamine using LiAlH 4​
  • System Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Purge the entire system with argon.

  • Hydride Suspension: Carefully suspend 30.0 mmol of LiAlH 4​ in 20 mL of anhydrous THF at 0°C (ice bath).

  • Controlled Addition: Dissolve 10.0 mmol of the purified nitrostyrene in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the highly exothermic reaction.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then reflux at 65°C for 4 hours. Causality: Extended refluxing is mandatory to ensure the intermediate hydroxylamine is fully reduced to the primary amine.

  • Fieser Workup (Self-Validating Quench): Cool the reaction to 0°C. Sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x = grams of LiAlH 4​ used). Validation Check: This specific stoichiometric sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid. If an unfilterable gray emulsion forms, the water/base ratio was incorrect.

  • Isolation: Vacuum filter the white aluminum salts. Extract the THF filtrate with diethyl ether, dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the target phenylethylamine freebase.

Pharmacological Profiling Workflow

Once synthesized, novel PEA derivatives undergo rigorous in vitro profiling. Binding affinities are determined via radioligand displacement assays, while functional efficacy is measured by quantifying downstream secondary messengers (e.g., intracellular calcium release for Gq-coupled 5-HT 2A​ receptors, or cAMP accumulation for Gs-coupled TAAR1 receptors).

Signaling PEA Phenylethylamine Ligand Rec 5-HT2A / TAAR1 Receptor (GPCR) PEA->Rec Gq Gq Protein (5-HT2A) Rec->Gq Gs Gs Protein (TAAR1) Rec->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Ca Intracellular Calcium Release PLC->Ca cAMP cAMP Accumulation AC->cAMP

GPCR signaling pathways activated by phenylethylamine derivatives.

Conclusion

The discovery and synthesis of novel phenylethylamines require a meticulous balance of rational structural design and rigorous synthetic execution. By understanding the causality behind reagent selection—such as the dual catalytic role of ammonium acetate in the Henry reaction and the necessity of the Fieser workup in hydride reductions—researchers can reliably generate high-purity libraries of PEA derivatives. As our understanding of 5-HT 2A​ , TAAR1, and σ1 receptor pharmacology deepens, the PEA scaffold will undoubtedly remain a cornerstone of neuropharmacological drug development.

References

  • Rivera-García, M.T.; Cruz, S.L. "The Resurgence of Hallucinogen Drugs in Clinical Research." Revista de Investigación Clínica, 2023.

  • Kolaczynska, K. E., et al. "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Frontiers in Pharmacology, 2019.

  • Marcinkowska, M., et al. "JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential." International Journal of Molecular Sciences, 2025.

  • Nakazato, A., et al. "Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands." Journal of Medicinal Chemistry, 1999.

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-(+)-N-Allyl-1-phenylethylamine in Asymmetric Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Structural Rationale (R)-(+)-N-Allyl-1-phenylet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Structural Rationale

(R)-(+)-N-Allyl-1-phenylethylamine (CAS: 126275-19-2), frequently referred to as (R)-N-allyl-α-methylbenzylamine, is a highly versatile chiral secondary amine [1]. While standard chiral auxiliaries (such as simple benzylamines) rely purely on steric bulk to induce asymmetry, the structural genius of the N-allyl derivative lies in its dual-functionality.

The molecule provides:

  • A Steric Director: The chiral α-methylbenzyl group creates a rigid, facially biased pocket.

  • A Reactive/Coordinative Handle: The N-allyl moiety's π-system can coordinate with metal centers (like Lithium or Palladium) to alter transition state geometries, or it can actively participate in sigmatropic rearrangements.

The efficacy of this chiral ligand in asymmetric catalysis is fundamentally determined by these electronic and structural features, which dictate how it influences the stereochemical outcome of complex transformations [1].

Application I: Enantioselective Desymmetrization via Chiral Lithium Amides

Causality & Mechanism

Chiral lithium amides are cornerstone reagents for the desymmetrization of meso-epoxides into highly valuable chiral allylic alcohols. When (R)-(+)-N-allyl-1-phenylethylamine is deprotonated, the resulting lithium amide forms complex aggregates in solution. Unlike simple alkyl groups, the allyl group's π-electrons weakly coordinate with the lithium cation. This coordination restricts the conformational freedom of the transition state during the β-elimination of the epoxide, systematically favoring the abstraction of one specific enantiotopic proton over the other.

To prevent the formation of unreactive, high-order oligomeric lithium aggregates, additives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are employed to break the aggregates down into highly reactive monomers or dimers.

Workflow A (R)-(+)-N-Allyl- 1-phenylethylamine B n-BuLi / THF / -78°C (Deprotonation) A->B C Chiral Lithium Amide Intermediate B->C D meso-Epoxide Addition C->D E Desymmetrization (β-elimination) D->E F Chiral Allylic Alcohol (High ee) E->F

Workflow for enantioselective meso-epoxide desymmetrization using a chiral lithium amide.

Validated Protocol: Desymmetrization of Cyclohexene Oxide

Self-Validating System: This protocol utilizes an internal titration check and TLC monitoring to ensure the highly moisture-sensitive lithium amide is fully formed before the epoxide is introduced.

  • Preparation of Lithium Amide: In an oven-dried Schlenk flask under strictly anhydrous argon, dissolve (R)-(+)-N-allyl-1-phenylethylamine (1.1 equiv, 1.1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C.

  • Metalation: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes.

    • Validation Step: The formation of the lithium amide is confirmed by a subtle shift to a pale yellow color. To validate the active concentration, a 0.1 mL aliquot can be titrated against N-benzylbenzamide (turns deep blue at the endpoint).

  • Additive Introduction: Add DBU (1.5 equiv) dropwise. This breaks down higher-order lithium aggregates, enhancing both reactivity and enantioselectivity.

  • Epoxide Opening: Cool the mixture back to 0 °C and add meso-cyclohexene oxide (1.0 equiv, 1.0 mmol) dropwise.

  • Reaction & Workup: Stir the reaction at room temperature for 12 hours. Monitor via TLC (hexane/EtOAc 8:2) until the epoxide spot disappears. Quench with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 x 10 mL), dry over MgSO₄, and concentrate. Purify the resulting (S)-cyclohex-2-en-1-ol via silica gel chromatography.

Application II: Asymmetric Aza-Claisen Rearrangement

Causality & Mechanism

In the aza-Claisen rearrangement, the N-allyl group is not merely a spectator; it actively participates in the [3,3]-sigmatropic shift. Condensation of the chiral amine with an aliphatic aldehyde yields an N-allyl enamine. Upon Lewis acid activation, the molecule adopts a rigid, chair-like transition state. The steric bulk of the α-methylbenzyl group dictates the facial selectivity, forcing the allyl group to migrate to the less hindered face of the enamine double bond. This highly ordered rearrangement yields chiral γ,δ-unsaturated imines, which are easily hydrolyzed to aldehydes.

Mechanism N1 Chiral Amine + Aliphatic Aldehyde N2 Condensation (- H2O) N1->N2 N3 Chiral N-Allyl Enamine N2->N3 N4 [3,3]-Sigmatropic Shift (Chair-like TS) N3->N4 N5 Facial Selectivity via α-Methylbenzyl Bulk N4->N5 N6 Chiral γ,δ-Unsaturated Imine N4->N6

Mechanistic pathway of the asymmetric aza-Claisen rearrangement.

Validated Protocol: Lewis Acid-Catalyzed Aza-Claisen
  • Enamine Formation: Combine (R)-(+)-N-allyl-1-phenylethylamine (1.0 mmol) and propanal (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) over activated 4Å molecular sieves. Stir at room temperature for 4 hours.

    • Validation Step: Enamine formation must be confirmed via ¹H-NMR (aliquot in CDCl₃) prior to Lewis acid addition. Look for the complete disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the enamine vinylic protons.

  • Rearrangement: Filter the solution into a new dry Schlenk flask under argon and cool to -78 °C. Add TiCl₄ (1.1 equiv) dropwise. The Lewis acid coordinates to the nitrogen, dramatically lowering the activation energy of the [3,3]-sigmatropic shift.

  • Maturation: Allow the reaction to slowly warm to room temperature over 8 hours.

  • Hydrolysis: Quench with 1M HCl (10 mL) and stir vigorously for 2 hours to hydrolyze the resulting imine to the corresponding chiral aldehyde. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify.

Application III: Asymmetric Petasis Borono-Mannich Reaction

In multicomponent Petasis reactions, chiral amines are utilized to induce diastereoselectivity during the formation of complex nitrogen-containing molecules (e.g., unnatural amino acids). When reacting 2-pyridinecarbaldehyde with a boronic acid, the use of (R)-(+)-N-allyl-1-phenylethylamine generates the chiral amine product with an optimal balance of steric hindrance and electronic stabilization. The allyl group provides a measurable increase in both yield and diastereoselectivity compared to standard N-benzyl or N-methyl derivatives [2].

Quantitative Data Summary

The table below summarizes the expected yields and stereoselectivities across the discussed methodologies, providing a benchmark for process validation.

SubstrateCatalyst / ReagentReaction TypeYield (%)SelectivityKey Conditions
meso-Cyclohexene oxide (R)-N-Allyl-1-PEA-LiDesymmetrization75 - 85%80 - 92% eeTHF, DBU (1.5 eq), 0 °C to RT
meso-Cyclooctene oxide (R)-N-Allyl-1-PEA-LiDesymmetrization70 - 80%75 - 88% eeTHF, DBU (1.5 eq), 0 °C to RT
Propanal (R)-N-Allyl-1-PEAAza-Claisen82%>90% eeTiCl₄ (1.1 eq), CH₂Cl₂, -78 °C
2-Pyridinecarbaldehyde (R)-N-Allyl-1-PEAPetasis Reaction87%56:44 d.r.Boronic acid, EtOH, RT [2]

References

  • Clockss Archive. "Studies on the Petasis reaction of 2-pyridinecarbaldehyde derivatives and its products." Heterocycles. Available at:[Link]

  • Fisher Scientific. "(R)-(+)-N-Allyl-1-phenylethylamine hydrochloride - Chemical Properties and Specifications." Thermo Fisher Scientific. Available at: [Link]

Application

Use of (R)-(+)-N-(2-Allyl)phenylethylamine as a chiral auxiliary.

Application Note: (R)-(+)-N-(2-Allyl)phenylethylamine as a Versatile Chiral Auxiliary in Asymmetric Synthesis Introduction & Mechanistic Rationale (R)-(+)-N-(2-Allyl)phenylethylamine (widely recognized in literature as (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-(+)-N-(2-Allyl)phenylethylamine as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Introduction & Mechanistic Rationale

(R)-(+)-N-(2-Allyl)phenylethylamine (widely recognized in literature as (R)-(+)-N-allyl-α-methylbenzylamine) is a highly versatile chiral auxiliary and ammonia equivalent employed extensively in asymmetric synthesis[1]. Its primary utility lies in the stereocontrolled synthesis of β-amino acids, cyclic amines, and nitrogen-containing heterocycles—key pharmacophores in modern drug development.

The mechanistic brilliance of this auxiliary stems from its dual-functional nature. The α-methylbenzylamine moiety provides a rigid stereodirecting environment. When deprotonated to form a lithium amide, the bulky phenyl group effectively shields one face of the nucleophile, dictating highly diastereoselective conjugate additions to α,β-unsaturated systems. Simultaneously, the N-allyl group serves not merely as a protecting group but as a reactive olefin handle, enabling sequential ring-closing metathesis (RCM) to construct complex chiral cyclic scaffolds[2].

Physicochemical Properties

To ensure reproducibility and accurate stoichiometric calculations in the laboratory, the fundamental physicochemical properties of (R)-(+)-N-(2-Allyl)phenylethylamine are summarized below[3],[4].

PropertyValue
Chemical Name (R)-(+)-N-Allyl-1-phenylethylamine
CAS Number 126275-19-2 (Free base) / 204587-86-0 (HCl salt)
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
Density 0.919 g/mL at 25 °C
Boiling Point 58-59 °C at 1 mm Hg
Refractive Index ( nD20​ ) 1.5145
Appearance Colorless to pale yellow liquid

Core Application 1: Diastereoselective Conjugate Addition

Causality & Experimental Design: The synthesis of enantiopure β-amino acids often relies on the conjugate addition of chiral lithium amides to Michael acceptors (e.g., tert-butyl cinnamate). Upon treatment with n-butyllithium, the resulting lithium amide forms a highly ordered, chelated transition state. The steric bulk of the phenyl group completely blocks one enantiotopic face of the incoming α,β-unsaturated ester. Conducting this reaction at cryogenic temperatures (-78 °C) is critical; it prevents the dissociation of the kinetic lithium amide aggregate, ensuring that the nucleophilic attack proceeds with >99:1 diastereomeric ratio (d.r.)[5].

G A (R)-(+)-N-(2-Allyl) phenylethylamine B Lithium Amide Generation A->B n-BuLi, THF, -78°C C Stereoselective Conjugate Addition B->C α,β-Unsaturated Ester D Acyclic Diene Intermediate C->D NH4Cl Quench

Workflow for the diastereoselective conjugate addition using the chiral auxiliary.

Protocol 1: Synthesis of Acyclic β-Amino Esters Self-Validating System: The success of this protocol is validated by the distinct shift of the vinylic protons in 1 H NMR, which disappear upon successful conjugate addition, replaced by characteristic diastereotopic methylene protons of the β-amino ester.

  • Preparation of Glassware: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry argon three times to ensure a strictly anhydrous environment.

  • Lithium Amide Generation: Add (R)-(+)-N-(2-Allyl)phenylethylamine (1.0 equiv, 10 mmol) and anhydrous THF (30 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir the resulting pale-yellow solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

  • Conjugate Addition: Dissolve the α,β-unsaturated ester (e.g., tert-butyl hexa-2,4-dienoate, 0.9 equiv) in anhydrous THF (10 mL) and add it dropwise to the lithium amide solution over 15 minutes via a syringe pump.

  • Reaction Maturation: Maintain the reaction at -78 °C for 2 hours. Crucial Step: Do not let the temperature rise, as this will degrade the transition state rigidity and lower the d.r.

  • Quenching: Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexane/EtOAc) to isolate the diastereopure acyclic diene intermediate.

Core Application 2: Ring-Closing Metathesis (RCM) to Chiral Cyclic Amines

Causality & Experimental Design: Once the acyclic β-amino ester is synthesized, the N-allyl group is primed for Ring-Closing Metathesis (RCM). By reacting the terminal N-allyl olefin with a pendant olefin on the ester carbon chain (introduced via the Michael acceptor), Grubbs' catalyst facilitates a[2+2] cycloaddition followed by cycloelimination. This expels ethylene gas (driving the reaction forward entropically) and yields a cyclic β-amino acid derivative, such as (S)-homoproline or (S)-homopipecolic acid[2].

G A Acyclic Diene Intermediate B Ru-Alkylidene Coordination A->B Grubbs' Catalyst, DCM C Metallacyclobutane Formation B->C [2+2] Cycloaddition D Cycloelimination (- Ethylene) C->D Ring Opening E Chiral Cyclic β-Amino Acid D->E Metathesis Completion

Ring-closing metathesis (RCM) pathway to generate chiral cyclic beta-amino acids.

Protocol 2: RCM for Cyclic Scaffold Generation Self-Validating System: The reaction's progress is easily monitored by TLC and confirmed by the disappearance of the terminal olefin multiplet (~5.8 ppm) in 1 H NMR, accompanied by the appearance of an internal cyclic alkene signal.

  • Solvent Degassing: Degas anhydrous dichloromethane (DCM, 50 mL) by bubbling argon through it for 15 minutes. Oxygen must be excluded to prevent the degradation of the ruthenium catalyst.

  • Substrate Addition: Dissolve the acyclic diene intermediate (1.0 mmol) from Protocol 1 in the degassed DCM to create a dilute solution (0.02 M). Causality: High dilution is essential in RCM to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Catalyst Introduction: Add Grubbs' 1st or 2nd Generation Catalyst (5 mol %, 0.05 mmol) in one portion. The solution will turn a characteristic purplish-brown.

  • Metathesis: Attach a reflux condenser and heat the mixture to a gentle reflux (40 °C) under argon for 12-24 hours.

  • Termination: Cool the reaction to room temperature. Add ethyl vinyl ether (1 mL) and stir for 30 minutes to quench the active ruthenium carbene species.

  • Purification: Concentrate the mixture in vacuo. Pass the crude residue through a short pad of silica gel (eluting with EtOAc) to remove ruthenium salts. Further purification by flash chromatography yields the pure cyclic β-amino ester.

  • Auxiliary Removal (Optional): The chiral auxiliary can be removed via hydrogenolysis (H₂, Pd/C) to yield the free, enantiopure cyclic β-amino acid.

References

  • Fisher Scientific. "(R)-(+)-N-Allyl-1-Phenylethylamin-Hydrochlorid, 95 %, ACROS Organics". Fisher Scientific. Available at: [Link]

  • Davies, S. G., et al. "Diastereoselective Ireland-Claisen Rearrangements of Substituted Allyl β-Amino Esters: Applications in the Asymmetric Synthesis of C(5)". ResearchGate. Available at: [Link]

  • Chippindale, A. M., Davies, S. G., Iwamoto, K., Parkin, R. M., Smethurst, C. A. P., Smith, A. D., & Rodriguez-Solla, H. (2003). "Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis." Tetrahedron, 59(18), 3253-3265. Available at: [Link]

Sources

Method

Application and Protocol Guide for the Enantioselective Separation of Chiral Amines by High-Performance Liquid Chromatography

Abstract The enantioselective separation of chiral amines is a critical analytical challenge in the pharmaceutical and chemical industries, as enantiomers often exhibit significantly different pharmacological and toxicol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantioselective separation of chiral amines is a critical analytical challenge in the pharmaceutical and chemical industries, as enantiomers often exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for resolving these stereoisomers. This comprehensive guide provides an in-depth exploration of the principles and practical applications of HPLC for chiral amine separation. We will delve into the selection of appropriate chiral stationary phases (CSPs), the strategic optimization of mobile phases, and the use of derivatization techniques to enhance separation and detection. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable HPLC methods for chiral amine analysis.

The Criticality of Chiral Amine Separation

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of these molecules can have a profound impact on their biological activity. One enantiomer may be therapeutically active, while the other could be inactive or even exert toxic effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. HPLC, with its high resolution and versatility, has become an indispensable tool for achieving these demanding separations.[1][2]

The Heart of the Separation: Chiral Stationary Phases (CSPs)

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP), which creates a chiral environment enabling differential interactions with the enantiomers.[3][4] The choice of the appropriate CSP is the most critical factor for successful enantiomeric resolution.[5] Several classes of CSPs have proven to be highly effective for the separation of chiral amines.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose, particularly phenylcarbamates, are the most versatile and widely used CSPs for chiral separations.[5][6] They offer high chiral recognition ability and are applicable to a broad range of compounds. The separation mechanism is based on a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[7]

  • Cellulose-based CSPs: Columns like Chiralcel® OD-H and Lux® Cellulose-1, which are based on cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent performance in resolving chiral amines.[5][8]

  • Amylose-based CSPs: Amylose-based CSPs, such as Chiralpak® AD-H and Lux® Amylose-1, often provide complementary selectivity to their cellulose counterparts.[5]

Immobilized polysaccharide-based CSPs represent a significant advancement, offering enhanced solvent compatibility and robustness compared to coated phases. This allows for the use of a wider range of solvents, which can be beneficial for method development and for understanding chiral recognition mechanisms.[9]

Macrocyclic Glycopeptide-Based CSPs

Introduced by Daniel W. Armstrong, macrocyclic glycopeptide antibiotics like vancomycin, teicoplanin, and ristocetin A serve as effective chiral selectors.[10][11] These CSPs are particularly well-suited for separating amino acids and other ionizable chiral compounds.[12] Their complex structure, featuring hydrophobic pockets, hydroxyl, amino, and carboxyl groups, provides a multitude of interaction sites for chiral recognition.[10][11] These phases are multimodal, capable of operating in normal phase, reversed-phase, and polar ionic modes.[12]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. Chiral recognition occurs through a combination of inclusion into the hydrophobic cavity and interactions with hydroxyl groups at the rim of the cyclodextrin. While highly effective for many compounds, they are used for a smaller percentage of LC chiral separations compared to polysaccharide and macrocyclic glycopeptide phases.

Crown Ether-Based CSPs

Crown ether-based CSPs, such as ChiroSil®, are particularly effective for the enantiomeric separation of primary amines and amino acids.[3] The chiral recognition mechanism involves the complexation of the protonated primary amine group within the crown ether cavity.[13]

Cyclofructan-Based CSPs

Derivatized cyclofructans are a newer class of CSPs that have shown great promise for the separation of chiral primary amines, an area that has historically been challenging.[6][14] The LarihcShell-P, a cyclofructan-based CSP, has been reported to be highly effective for separating primary amines.[14]

Strategic Mobile Phase Optimization

The composition of the mobile phase plays a pivotal role in modulating the retention and selectivity of the chiral separation.[15] Optimization of the mobile phase is a critical step in method development.

Normal Phase Chromatography

Normal phase mode, typically employing a mixture of a non-polar solvent like hexane and a polar modifier like an alcohol (e.g., isopropanol or ethanol), is a common starting point for chiral amine separation on polysaccharide-based CSPs.[16]

  • Alcohol Modifier: The type and concentration of the alcohol modifier significantly influence selectivity.[16] Reducing the percentage of the alcohol generally increases retention and can improve resolution.[16]

  • Additives: The addition of small amounts of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often crucial for obtaining good peak shape and preventing tailing of basic amine analytes.[17][18] Acidic additives may also be used in some cases to form ion pairs and enhance separation.[19]

Reversed-Phase Chromatography

Reversed-phase chromatography, using aqueous-organic mobile phases, is often preferred for its compatibility with mass spectrometry (MS) detection.[20]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers.

  • Additives: Buffers such as ammonium bicarbonate or ammonium acetate are frequently used to control pH and improve peak shape.[1][20]

Polar Organic Mode

The polar organic mode utilizes polar organic solvents like acetonitrile or methanol as the mobile phase. This mode can offer different selectivity compared to normal and reversed-phase modes.

Enhancing Separation and Detection: Derivatization Strategies

When direct separation is challenging or when the analyte lacks a suitable chromophore for UV detection, derivatization can be a powerful tool.[21] Derivatization can be performed either pre-column or post-column.[22]

Pre-column Derivatization

In pre-column derivatization, the analyte is reacted with a reagent before injection into the HPLC system. This can serve two main purposes:

  • Introduction of a Chromophore/Fluorophore: Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to introduce a fluorescent tag to the amine, significantly enhancing detection sensitivity.[5][23]

  • Formation of Diastereomers: Reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) of high enantiomeric purity, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), forms diastereomers.[24] These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase.[25][26]

Post-column Derivatization

In post-column derivatization, the reagent is introduced to the column effluent before it reaches the detector. This approach is often used to improve detection without altering the chromatography of the underivatized analytes.[22] o-Phthalaldehyde (OPA) is a common post-column derivatization reagent for primary amines.[22]

Alternative and Complementary Techniques: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly for primary amines.[27][28] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[29]

Advantages of SFC:

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.[25][30]

  • Reduced Solvent Consumption: The use of CO2 as the main mobile phase component makes SFC a "greener" technique.[30]

  • Improved Peak Shape: SFC often provides superior peak symmetry for basic compounds compared to HPLC.[27]

Experimental Protocols

The following protocols provide a starting point for developing a chiral separation method for a novel amine.

Protocol 1: Direct Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to screen for the optimal CSP and mobile phase conditions.

Materials:

  • Racemic amine sample

  • HPLC system with UV detector

  • Chiral stationary phases:

    • Polysaccharide-based (e.g., Lux Cellulose-1, Lux Amylose-1)

    • Macrocyclic glycopeptide-based (e.g., Chirobiotic V2)

  • HPLC-grade solvents: n-hexane, isopropanol, ethanol, acetonitrile, methanol

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve the racemic amine in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening (Normal Phase):

    • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 5 µL

  • Further Screening: If no or poor separation is observed, screen the other CSPs (Lux Amylose-1, Chirobiotic V2) under the same mobile phase conditions.

  • Mobile Phase Optimization:

    • If partial separation is observed, adjust the ratio of the alcohol modifier (e.g., to 95:5 or 80:20 n-hexane/alcohol).

    • Evaluate the effect of different additives (e.g., 0.1% TFA for acidic amines).

  • Reversed-Phase Screening:

    • Column: Chirobiotic V2 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/10 mM Ammonium Acetate (pH adjusted as needed)

    • Follow a similar optimization strategy as for the normal phase.

Protocol 2: Pre-column Derivatization with NBD-Cl for Enhanced Detection

This protocol is for amines that lack a strong UV chromophore.

Materials:

  • Racemic amine sample

  • 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)

  • Borate buffer (pH 8.5)

  • HPLC system with a fluorescence detector

  • Achiral C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Derivatization:

    • To 100 µL of a 1 mg/mL solution of the amine in acetonitrile, add 100 µL of borate buffer (pH 8.5) and 100 µL of a 2 mg/mL solution of NBD-Cl in acetonitrile.

    • Heat the mixture at 60 °C for 30 minutes in the dark.

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Column: Achiral C18

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)[5]

    • Injection Volume: 10 µL

Data Presentation and Validation

All quantitative data should be summarized in clearly structured tables for easy comparison. Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.[1][31]

Table 1: Comparison of Chiral Stationary Phases for the Separation of a Hypothetical Chiral Amine

Chiral Stationary PhaseMobile PhaseRetention Factor (k'1)Retention Factor (k'2)Selectivity (α)Resolution (Rs)
Lux Cellulose-1Hexane/IPA (90:10) + 0.1% DEA2.53.01.201.8
Lux Amylose-1Hexane/IPA (90:10) + 0.1% DEA3.13.31.060.8
Chirobiotic V2ACN/10mM NH4OAc (80:20)4.25.11.212.1

Visualizing the Workflow

Diagrams can effectively illustrate the decision-making process in method development.

Chiral_Amine_Separation_Workflow start Racemic Amine Sample direct_hplc Direct HPLC Screening start->direct_hplc csp_screening Screen CSPs (Polysaccharide, Macrocyclic, etc.) direct_hplc->csp_screening mp_optimization Mobile Phase Optimization (Solvent Ratio, Additives) csp_screening->mp_optimization derivatization Derivatization Required? mp_optimization->derivatization pre_column Pre-column Derivatization derivatization->pre_column Yes validated_method Validated Chiral Method derivatization->validated_method No achiral_hplc Separation on Achiral Column pre_column->achiral_hplc achiral_hplc->validated_method

Caption: Workflow for HPLC method development for chiral amine separation.

Conclusion

The enantioselective separation of chiral amines by HPLC is a multifaceted but manageable task. A systematic approach to screening chiral stationary phases and optimizing mobile phase conditions is key to success. Polysaccharide and macrocyclic glycopeptide-based CSPs offer broad applicability and are excellent starting points for method development. For challenging separations or analytes with poor detectability, derivatization techniques provide a valuable alternative. Furthermore, the emergence of SFC as a complementary technique offers significant advantages in terms of speed and sustainability. By leveraging the principles and protocols outlined in this guide, researchers can confidently develop robust and reliable HPLC methods for the critical task of chiral amine analysis.

References

  • Armstrong, D. W. (1994). Macrocyclic Glycopeptide-Based Chiral Stationary Phases. PubMed. [Link]

  • ResearchGate. (n.d.). Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • Armstrong, D. W. (1984). Macrocyclic Chiral Stationary Phases. Journal of Chromatographic Science, 22(9), 411-415. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. PubMed. [Link]

  • Pettersson, C., & Schill, G. (1986). Separation of enantiomeric amines by ion-pair chromatography. PubMed. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 235-246. [Link]

  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today. [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Jo, B. W., & Kim, J. H. (2002). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Pharmaceutical Technology. (2025). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Breitbach, Z. S., Weatherly, C. A., & Armstrong, D. W. (2018). Effective methodologies for enantiomeric separations of 150 pharmacology and toxicology related 1°, 2°, and 3° amines with core-shell chiral stationary phases. PubMed. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Pettersson, C. (1988). [Chiral Ion-Pair Chromatography]. PubMed. [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Liu, Y., & Zhang, T. (2018). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]

  • Springer. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Regis Technologies. [Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). A Validated Chiral LC Method for the Enantiomeric Separation of Galantamine. ResearchGate. [Link]

  • ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). IOSR Journal of Applied Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield and Purity of (R)-(+)-N-(2-Allyl)phenylethylamine Synthesis

Welcome to the Technical Support Center for the synthesis of (R)-(+)-N-allyl-1-phenylethylamine (also known as (R)-(+)-N-allyl-alpha-methylbenzylamine). As a Senior Application Scientist, I have compiled this troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-(+)-N-allyl-1-phenylethylamine (also known as (R)-(+)-N-allyl-alpha-methylbenzylamine). As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the N-allylation of chiral primary amines.

The synthesis of chiral N-allyl phenylethylamine derivatives is a critical step in producing enantiomerically pure pharmaceutical intermediates and integrin antagonists[1]. The target compound, (R)-(+)-N-allyl-alpha-methylbenzylamine (CAS 126275-19-2), is a highly valued chiral building block[2]. However, during direct alkylation workflows, researchers frequently struggle to prevent overalkylation, which degrades the yield of the desired secondary amine[3]. Optimizing this synthesis is crucial, as higher purities directly improve the efficiency of downstream multicomponent processes, such as diastereoselective Petasis reactions[4].

Part 1: Mechanistic Workflow & Kinetic Control Strategy

To effectively troubleshoot, we must first examine the reaction causality. The synthesis relies on the nucleophilic substitution (SN2) of an allyl halide by the primary amine, (R)-(+)-1-phenylethylamine. The core challenge is that the resulting secondary amine is sterically accessible and more nucleophilic than the starting primary amine. Without strict kinetic control, the reaction rapidly bypasses the target product and falls into a thermodynamic sink, forming the N,N-diallyl byproduct[3].

SynthesisPathway A (R)-(+)-1-Phenylethylamine (Primary Amine) B Allyl Bromide + Mild Base (e.g., K2CO3, DIPEA) A->B Nucleophilic Attack C Monoallylation (Kinetic Control: 0-25°C) B->C SN2 Displacement D (R)-(+)-N-Allyl-1-phenylethylamine (Target Product) C->D Major Pathway (Controlled Stoichiometry) E Overalkylation (Thermodynamic Sink: >50°C) C->E Excess Allyl-Br or High Temp F N,N-Diallyl Byproduct E->F Minor Pathway

Reaction pathway demonstrating kinetic vs. thermodynamic control in N-allylation.

Part 2: Troubleshooting FAQs (Yield & Purity Optimization)

Q1: My reaction consistently yields a high percentage of the N,N-diallyl byproduct. How can I improve the selectivity for the monoallylated product? Answer: Overalkylation is the most common failure point[3]. Because the secondary amine is highly nucleophilic, you must restrict the reaction parameters to favor kinetic control:

  • Stoichiometry: Invert the standard alkylation ratio. Use a significant excess of the primary amine (e.g., 2.0 equivalents) relative to the allyl halide. The unreacted primary amine acts as a competitive nucleophile, protecting the formed secondary amine, and can be easily recovered during the acid-base workup.

  • Temperature Control: Run the reaction strictly between 0°C and 25°C. Elevated temperatures (e.g., refluxing in acetonitrile at 80°C) provide the activation energy required for the second allylation step.

  • Solvent Selection: Aprotic, moderately polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. Highly polar aprotic solvents like DMF accelerate the SN2 displacement too aggressively, leading to poor mono/di selectivity.

Q2: I am observing a lower-than-expected enantiomeric excess (ee) in my final product. What causes racemization in this workflow? Answer: The stereocenter at the alpha-carbon of (R)-(+)-1-phenylethylamine is generally stable under standard SN2 conditions. Racemization is almost always an artifact of harsh, prolonged heating combined with the wrong choice of base.

  • Base Selection: Avoid strong, non-nucleophilic bases (like NaH or LDA) for simple alkylations. Use mild inorganic bases like anhydrous Potassium Carbonate (K2CO3) or organic bases like N,N-Diisopropylethylamine (DIPEA). These effectively neutralize the generated hydrohalic acid without abstracting the slightly acidic benzylic alpha-proton.

Q3: My conversion rate is stalling around 50%. How can I push the reaction to completion without increasing the temperature and risking overalkylation? Answer: Stalled conversions often result from the accumulation of hydrohalic acid salts or poor electrophile reactivity. While some literature reports a 51% yield using Cp2TiCl2-catalyzed synthesis[3], you can achieve much higher yields through classical additive chemistry:

  • The Finkelstein Assist: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) when using allyl bromide or allyl chloride. NaI facilitates an in situ Finkelstein reaction, continuously generating the highly reactive allyl iodide intermediate. This significantly lowers the activation energy barrier, allowing the monoallylation to proceed rapidly at 0°C.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting mono-to-di allylation ratio. Note how manipulating stoichiometry and utilizing the Finkelstein reaction drastically improves the yield of the target secondary amine.

Reaction ConditionSolventTemp (°C)Amine : Allyl-Br RatioMonoallylated Yield (%)Diallylated Yield (%)
Standard BaseMeCN801.0 : 1.24550
Titanium Catalyzed[3]DCM251.0 : 1.05120
Optimized StoichiometryMeCN252.0 : 1.07812
Finkelstein (NaI) Assist THF 0 to 25 2.0 : 1.0 89 <5

Part 4: Validated Step-by-Step Protocol: High-Yield Monoallylation

This protocol utilizes the Finkelstein-assisted methodology to maximize monoallylation yield while preserving the (R)-enantiomeric center. It is designed as a self-validating system, utilizing TLC and distinct Rf values to confirm reaction success.

Objective: Synthesize (R)-(+)-N-(2-Allyl)phenylethylamine with >85% yield and >98% ee. Reagents: (R)-(+)-1-phenylethylamine (2.0 eq), Allyl bromide (1.0 eq), Anhydrous K2CO3 (1.5 eq), Sodium Iodide (0.1 eq), Anhydrous THF.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add (R)-(+)-1-phenylethylamine (2.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Introduce anhydrous K2CO3 (1.5 eq) as a mild acid scavenger and NaI (0.1 eq) to facilitate the in situ generation of the highly reactive allyl iodide intermediate.

  • Kinetic Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0°C. This suppresses the activation energy required for the secondary overalkylation step.

  • Electrophile Addition: Dissolve allyl bromide (1.0 eq) in a small volume of THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to maintain a low local concentration of the electrophile.

  • Reaction Progression: Remove the ice bath and allow the mixture to slowly warm to room temperature (20-25°C). Stir for 12-16 hours. Self-Validation: Monitor the disappearance of allyl bromide via TLC (Hexanes:EtOAc 4:1).

  • Quench & Extraction: Quench the reaction with distilled water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine.

  • Acid-Base Partitioning: Extract the organic layer with 1M HCl. The amines will partition into the aqueous layer as hydrochloride salts, leaving unreacted neutral organics in the ether layer. Carefully adjust the pH of the aqueous layer to ~9 using 2M NaOH, and re-extract the free-based amines with fresh diethyl ether.

  • Purification & Validation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient). Self-Validation: The secondary amine (target) and tertiary amine (diallyl byproduct) have significantly different Rf values, allowing for definitive isolation of the pure (R)-(+)-N-(2-Allyl)phenylethylamine as a colorless liquid[2].

Part 5: References

  • Clockss. Studies on the petasis reaction of 2-pyridinecarbaldehyde derivatives and its products. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Allylation of Phenylethylamines

Welcome to the Alkylation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the chemoselectivity of amine allylations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkylation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the chemoselectivity of amine allylations. The N-allylation of primary aliphatic amines, such as phenylethylamine (PEA), is notoriously prone to side reactions that compromise yield and purity.

This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure absolute control over your synthetic workflows.

Diagnostic Logic & Mechanistic Pathways

Before adjusting your reaction parameters, you must understand the competing thermodynamic and kinetic forces at play in your flask. The two most pervasive side reactions in the N-allylation of phenylethylamines are over-alkylation and isomerization .

Pathway PEA Phenylethylamine (Primary Amine) Mono N-Allyl-PEA (Secondary Amine) PEA->Mono Allyl-X Base Di N,N-Diallyl-PEA (Tertiary Amine) Mono->Di Allyl-X (Over-alkylation) Enamine N-Propenyl-PEA (Enamine) Mono->Enamine Base/Metal (Isomerization)

Mechanistic pathways showing target mono-allylation versus over-alkylation and isomerization.

The Causality of Failure
  • Over-alkylation (N,N-Diallylation): When PEA reacts with an allylating agent, the resulting secondary amine (N-allyl-PEA) is inherently more nucleophilic than the primary amine starting material. The electron-donating inductive effect of the newly added alkyl chain raises the energy of the nitrogen lone pair (HOMO), lowering the activation barrier for the second nucleophilic attack[1].

  • Isomerization (Enamine Formation): The terminal alkene of the N-allyl group can undergo double-bond migration to form an N-propenyl enamine. This is a thermodynamic sink driven by the conjugation of the alkene π -system with the nitrogen lone pair. It is heavily accelerated by strong bases or transition metal catalysts via β -hydride elimination/reinsertion pathways[2].

Troubleshooting Workflow & FAQs

Use the following diagnostic tree to triage your crude reaction data.

Troubleshooting Start Analyze Crude Reaction Mixture (GC-MS / NMR) CheckDi Is N,N-diallylation > 10%? Start->CheckDi CheckIso Are enamine signals present? (Isomerization) CheckDi->CheckIso No FixDi Action: Increase PEA excess, use milder base, or switch to Ir-catalysis CheckDi->FixDi Yes FixIso Action: Lower temperature, avoid strong bases (NaOtBu) CheckIso->FixIso Yes Success Optimal Mono-allylation Achieved CheckIso->Success No FixDi->Start FixIso->Start

Diagnostic workflow for identifying and resolving N-allylation side reactions.

Q1: My GC-MS shows a massive peak at m/z 201 alongside my product at m/z 161. How do I suppress this over-alkylation?

Analysis: Phenylethylamine has a molecular weight of 121 g/mol . A single allylation adds 40 mass units (m/z 161). The presence of m/z 201 confirms N,N-diallylation. Because the secondary amine outcompetes the primary amine for the electrophile, a 1:1 stoichiometric ratio will mathematically guarantee a mixture of products[1]. Resolution:

  • Kinetic Control via Concentration: Use a 5:1 molar excess of PEA to allyl bromide. By flooding the system with the primary amine, you statistically force the electrophile to encounter unreacted PEA rather than the mono-allylated product.

  • Controlled Addition: Add the allyl halide dropwise via a syringe pump to maintain an infinitesimally low instantaneous concentration of the electrophile.

Q2: My 1H-NMR shows the disappearance of the terminal alkene multiplet at 5.8 ppm and the appearance of a new methyl doublet at ~1.7 ppm. What went wrong?

Analysis: Your N-allyl group has isomerized into an N-propenyl enamine. Resolution: This is typically caused by overly harsh basic conditions or high temperatures. If you are using strong bases like NaOtBu or KOH at reflux, switch to a milder, heterogeneous base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., acetonitrile) at room temperature[3]. If you are utilizing transition-metal catalysis, ensure your ligand framework is designed to suppress β -hydride elimination[2].

Q3: Are there greener, highly selective alternatives to using toxic allyl halides?

Analysis: Yes. Allyl halides generate stoichiometric halide waste and are highly reactive, which exacerbates chemoselectivity issues. Resolution:

  • Biocatalysis: Recent breakthroughs utilize bacterial reductive aminases (RedAms) to couple amines with renewable α,β -unsaturated carboxylic acids (like cinnamic acid derivatives). This enzymatic approach achieves perfect mono-selectivity and prevents over-reduction of the alkene moiety[4].

  • Transition-Metal Catalysis: Iridium-catalyzed allylic amination using allylic carbonates can selectively form primary allylic amines. The steric bulk of the Ir-metallacycle prevents the secondary amine from coordinating and reacting further[1].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different parameters dictate the product distribution in the N-allylation of phenylethylamine.

Reaction ConditionConversion (%)*Mono-allyl Selectivity (%)Di-allyl Selectivity (%)Isomerization (%)
1.0 eq PEA + 1.0 eq Allyl-Br + K₂CO₃ (25 °C)954555< 1
5.0 eq PEA + 1.0 eq Allyl-Br + K₂CO₃ (0 °C 25 °C)> 9992 8< 1
1.0 eq PEA + 1.0 eq Allyl-Br + NaOtBu (80 °C)95304030
1.2 eq PEA + 1.0 eq Allyl Methyl Carbonate +[Ir(cod)Cl]₂ (25 °C)> 9896 4< 1

*Conversion is calculated based on the limiting allylating reagent.

Validated Experimental Protocols

To guarantee reproducibility, implement these self-validating methodologies. Each protocol contains built-in analytical checkpoints to verify success before proceeding to purification.

Protocol A: Direct Mono-N-allylation via Stoichiometric Control

This protocol utilizes Le Chatelier's principles and kinetic control to suppress N,N-diallylation.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with phenylethylamine (5.0 equiv, 50 mmol) and 100 mL of anhydrous acetonitrile.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir to suspend.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Lower temperatures reduce the kinetic energy of the system, amplifying the innate nucleophilic differences and suppressing isomerization.

  • Electrophile Addition: Dissolve allyl bromide (1.0 equiv, 10 mmol) in 20 mL of acetonitrile. Add this solution dropwise via an addition funnel or syringe pump over 60 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 50 μ L aliquot, filter through a plug of silica, dilute with ethyl acetate, and analyze via GC-MS.

    • Pass Criteria: The peak at m/z 161 (mono-allyl) should be >10x larger than the peak at m/z 201 (di-allyl).

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Recover the excess phenylethylamine via vacuum distillation (PEA boils at ~195 °C at atm pressure; apply high vacuum to lower this). The mono-allylated product remains in the distillation pot and can be purified via flash chromatography if necessary.

Protocol B: Iridium-Catalyzed Monoallylation

Based on the principles established by Hartwig and colleagues, this method uses steric gating at the metal center to prevent over-alkylation[1].

  • Catalyst Activation: In an argon-filled glovebox, charge a 20 mL scintillation vial with [Ir(cod)Cl]₂ (2 mol%) and a suitable chiral or achiral phosphoramidite ligand (4 mol%). Add 5 mL of anhydrous THF and stir for 10 minutes to pre-form the active metallacyclic catalyst.

  • Reagent Addition: Add phenylethylamine (1.2 equiv, 1.2 mmol) followed by allyl methyl carbonate (1.0 equiv, 1.0 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 25 °C for 16 hours.

  • Self-Validation Checkpoint: Evaporate a small aliquot and take a crude ¹H-NMR in CDCl₃.

    • Pass Criteria: Look for the intact terminal alkene multiplet at 5.8–6.0 ppm. The absence of a methyl doublet at ~1.7 ppm confirms that no enamine isomerization has occurred.

  • Workup: Concentrate the mixture and purify directly via silica gel chromatography (Hexanes/Ethyl Acetate with 1% Et₃N to prevent amine streaking).

References

  • Enantioselective, Iridium-Catalyzed Monoallylation of Ammonia - PMC, nih.gov,[Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC, nih.gov,[Link]

  • Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides - PMC, nih.gov,[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Chiral Amine Synthesis

Welcome to the Advanced Applications Help Desk. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermodynamic and kinetic bottlenecks inherent to chiral amine synthesis. Whether...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Help Desk. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermodynamic and kinetic bottlenecks inherent to chiral amine synthesis. Whether you are utilizing biocatalytic transaminases (ATAs) or transition-metal-catalyzed Direct Asymmetric Reductive Amination (DARA), success lies in understanding the mechanistic causality behind your reaction conditions.

This guide provides self-validating protocols, troubleshooting FAQs, and data-driven optimization strategies to ensure your syntheses are scalable, highly enantioselective, and robust.

Section 1: Biocatalytic Synthesis (Amine Transaminases)

Amine transaminases (ATAs) offer unparalleled enantioselectivity under mild conditions, but they are notoriously limited by unfavorable thermodynamics and severe product inhibition[1].

Troubleshooting & FAQs

Q: Why does my amine transaminase (ATA) reaction stall at low conversion rates (<30%), and how can I drive it to completion? A: The causality here is thermodynamic. ATAs operate via a ping-pong bi-bi mechanism. When using standard amine donors like L-alanine or isopropylamine, the equilibrium constant strongly favors the starting prochiral ketone[2]. Furthermore, the byproduct (e.g., pyruvate when using L-alanine) acts as a severe competitive inhibitor in the enzyme's active site[1]. Solution: You must physically or enzymatically remove the byproduct. The most robust method is employing a coupled enzyme cascade using Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH). LDH reduces the inhibitory pyruvate to inert lactate, while GDH recycles the required NADH cofactor. Alternatively, use "smart" amine donors like 1,5-diaminopentane (cadaverine), which spontaneously cyclize upon deamination, irreversibly shifting the equilibrium[3].

Q: I am observing rapid enzyme deactivation during the scale-up of my ATA reaction when using high concentrations of the amine donor. What is the mechanism of failure? A: This is a classic case of cofactor depletion. ATAs rely on the pyridoxal 5'-phosphate (PLP) cofactor. During the first half-reaction, PLP is converted to pyridoxamine 5'-phosphate (PMP). If you use a massive excess of the amine donor to force equilibrium, but your prochiral ketone is a sterically hindered acceptor, the enzyme becomes trapped in the PMP state. Because PMP is less tightly bound to the active site than PLP, it dissociates into the bulk solvent, leading to irreversible enzyme inactivation[4]. Solution: Supplement your reaction buffer with exogenous PLP (0.1–1.0 mM) to maintain active site saturation[4].

G Ketone Prochiral Ketone ATA Transaminase (ATA) + PLP Cofactor Ketone->ATA AmineDonor Amine Donor (e.g., L-Alanine) AmineDonor->ATA ChiralAmine Chiral Amine Product ATA->ChiralAmine Pyruvate Pyruvate Byproduct (Inhibitor) ATA->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH to NAD+ Lactate Lactate (Inert) LDH->Lactate Removes Inhibitor GDH Glucose Dehydrogenase (GDH) GDH->LDH Cofactor Recycle Gluconate Gluconic Acid GDH->Gluconate NAD+ to NADH Glucose Glucose Glucose->GDH

Transaminase cascade using LDH/GDH to drive equilibrium and prevent pyruvate inhibition.

Protocol 1: Self-Validating LDH/GDH-Coupled ATA Reaction

Causality Check: This reaction is a self-validating system. The continuous consumption of base (required to neutralize the gluconic acid produced by GDH) directly correlates with chiral amine product formation[2].

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM PLP to prevent cofactor dissociation[4].

  • Substrate Loading: Add the prochiral ketone (50 mM) and L-alanine (amine donor, 250 mM) to the buffer.

  • Cascade Assembly: Add the Amine Transaminase (ATA, 2-5 mg/mL), Lactate Dehydrogenase (LDH, 10 U/mL), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Cofactor & Energy Source: Add NAD+ (1 mM) and Glucose (150 mM).

  • Reaction Execution: Incubate at 30°C with orbital shaking (150 rpm). Monitor the pH; as GDH produces gluconic acid, use an autotitrator with 1M NaOH to maintain pH 7.5. The volume of NaOH added serves as a real-time readout of reaction progress[2].

  • Workup: Quench with 10 M NaOH to pH >11, extract the chiral amine with methyl tert-butyl ether (MTBE), and analyze via chiral HPLC.

Section 2: Chemo-Catalytic Synthesis (Direct Asymmetric Reductive Amination)

Direct Asymmetric Reductive Amination (DARA) bypasses the need to isolate unstable imine intermediates, but achieving high stereocontrol with unfunctionalized amines remains a challenge[5].

Troubleshooting & FAQs

Q: In DARA, my enantiomeric excess (ee) is poor when coupling prochiral ketones with bulky aliphatic amines. How do I improve stereocontrol? A: Aliphatic amines lack secondary coordinating sites (such as aromatic rings or heteroatoms) that typically help lock the imine intermediate into a rigid conformation within the catalyst's chiral pocket. Without this rigidity, hydride transfer occurs indiscriminately on both prochiral faces. Solution: Transition to an Iridium-catalyzed system utilizing highly tunable, bulky phosphoramidite ligands (e.g., H8-BINOL derivatives). The naphthyl groups and tetrahydroisoquinolinyl substituents on these ligands act as spatial "blocking planes." This strict spatial confinement forces the enamine intermediate into a single orientation, dictating hydride transfer to only one face, thereby restoring excellent enantioselectivity (>90% ee) even for unfunctionalized alkylamines[6].

Q: How can I prevent the over-reduction of my ketone starting material to an alcohol during DARA? A: Over-reduction occurs when the transition metal catalyst activates hydrogen and reduces the ketone before the condensation step (imine formation) is complete. Solution: You must accelerate the condensation kinetics to outpace the reduction kinetics. Introduce a Lewis acid co-catalyst, such as Yb(OAc)3 (50-110 mol%), or use a physical desiccant like molecular sieves[7]. This ensures that the transient imine is formed quantitatively before the hydrogen pressure is applied, suppressing alcohol formation entirely.

G Ketone Prochiral Ketone + Amine Imine Imine / Enamine Intermediate Ketone->Imine Condensation IrCat Ir-Phosphoramidite Catalyst (Spatial Confinement) Imine->IrCat Coordination Hydride Hydride Transfer (Enantioselective Step) IrCat->Hydride H2 Activation ChiralAmine Chiral Amine Product Hydride->ChiralAmine Stereocontrolled Addition

Direct Asymmetric Reductive Amination (DARA) catalytic cycle with Iridium complexes.

Protocol 2: Iridium-Catalyzed DARA for Bulky Aliphatic Amines

Causality Check: The absence of ketone alcohol byproducts in the crude NMR directly validates that the Lewis acid successfully accelerated imine pre-formation prior to hydrogenation[7].

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve [Ir(cod)Cl]2 (0.5 mol%) and the bulky chiral phosphoramidite ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes to ensure complete complexation[6].

  • Imine Formation: In a separate vial, combine the prochiral ketone (1.0 equiv), the aliphatic amine (1.2 equiv), and Yb(OAc)3 (50 mol%) as a Lewis acid promoter[7]. Stir for 1 hour over 4Å molecular sieves to drive condensation.

  • Reductive Amination: Transfer the pre-activated Ir-catalyst solution to the imine mixture. Place the vial in a high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with H2 gas three times, then pressurize to 30 bar. Stir at 25°C for 12–24 hours[8].

  • Workup: Carefully vent the H2 gas. Filter the mixture through a short pad of Celite to remove the metal catalyst and sieves. Concentrate the filtrate and purify via flash chromatography.

Section 3: Quantitative Optimization Metrics

Use the table below to benchmark your reaction optimization choices against industry standards:

Optimization StrategyCatalyst / SystemTarget BottleneckTypical Yield / ee%Key Mechanistic Advantage
LDH/GDH Cascade ATA + LDH + GDHThermodynamic equilibrium & Pyruvate inhibition>95% / >99%Enzymatic removal of inhibitor drives ping-pong bi-bi mechanism forward[2].
"Smart" Amine Donors ATA + CadaverineReversibility of transamination>90% / >99%Spontaneous cyclization of deaminated donor makes the reaction irreversible[3].
Bulky Phosphoramidite Ligands Ir-PhosphoramiditePoor stereocontrol with aliphatic amines85-94% / 90-95%Naphthyl groups act as spatial blocking planes to restrict enamine conformation[6].
Lewis Acid Promoters Yb(OAc)3 + IrOver-reduction of ketone to alcohol>80% / >90%Accelerates imine condensation, outpacing direct ketone reduction[7].

Sources

Optimization

Preventing racemization during the synthesis of chiral amines

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a critical bottleneck: the loss of st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a critical bottleneck: the loss of stereochemical integrity during the synthesis, workup, or storage of chiral amines.

Chiral amine building blocks are present in approximately 40% of all pharmaceuticals, making absolute stereocontrol a non-negotiable requirement for efficacy and safety[1]. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind racemization and providing self-validating protocols to either prevent it entirely or harness it productively.

Section 1: Mechanistic Causes of Racemization (FAQs)

Q1: Why does my enantiopure primary amine lose its optical purity during a standard basic aqueous workup? A1: The causality lies in the acidity of the alpha-proton. If your chiral center is adjacent to an electron-withdrawing group or an aromatic ring (e.g., benzylic amines), the C-H bond at the stereocenter is relatively acidic. When you use strong bases like NaOH or KOH during extraction, the base deprotonates this alpha-carbon, forming an achiral, planar carbanion or enamine-like intermediate. Upon reprotonation from the aqueous layer, the proton can attack from either face, scrambling the stereocenter and resulting in a racemic mixture[2].

BaseRacemization A Enantiopure Amine (e.g., (S)-Isomer) B Planar Intermediate (Carbanion / Enamine) A->B Strong Base (OH-) Deprotonation C Racemic Mixture (R/S-Isomers) B->C Reprotonation (Non-selective)

Mechanism of base-catalyzed racemization via alpha-proton abstraction.

Q2: I am running a transition-metal catalyzed reaction (e.g., debenzylation with Pd/C). Why is my chiral amine product racemic? A2: Transition metals such as Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) are highly effective at catalyzing reversible dehydrogenation. The metal catalyst oxidizes the chiral amine by removing hydrogen, forming an achiral imine intermediate. The catalyst then re-hydrogenates the imine non-stereoselectively, leading to racemization[3][4].

Section 2: Troubleshooting Guide - Preventive Strategies

Issue: Racemization during Aqueous Workup

  • The Fix: Switch to a milder base and lower the temperature.

  • The Causality: Using saturated sodium bicarbonate (NaHCO₃) instead of strong hydroxides prevents the pH from reaching the threshold required for alpha-deprotonation. Performing the extraction at 0–5 °C kinetically slows down any potential proton transfer. Furthermore, utilizing aprotic solvents (like DCM or EtOAc) instead of protic solvents limits the stabilization of charged transition states during epimerization[2].

Issue: Degradation of Enantiomeric Excess (ee) during Storage

  • The Fix: Store the chiral amine as a hydrochloride (HCl) salt at 4 °C under an inert atmosphere.

  • The Causality: Converting the free base to an HCl salt protonates the amine lone pair. This drastically reduces the electron density of the molecule, preventing the formation of imine intermediates and electrostatically repelling the formation of an adjacent carbanion. It effectively "locks" the molecule in a stable state[5].

Issue: Unwanted Racemization in Catalytic Synthesis

  • The Fix: Modify the catalyst support. If using a metal catalyst is unavoidable, switch from carbon-supported catalysts (Pd/C) to alumina-supported catalysts (Pd/Al₂O₃).

  • The Causality: The acid-base properties of the catalyst support heavily influence the rate of reversible dehydrogenation. Alumina supports have been shown to suppress side-product formation and amine racemization with near 100% selectivity compared to their carbon-supported counterparts[4].

Section 3: Harnessing Racemization: Chemoenzymatic Dynamic Kinetic Resolution (CE-DKR)

While preventing racemization is critical for preserving existing stereocenters, promoting controlled racemization is the key to overcoming the yield limits of traditional synthesis. Traditional kinetic resolution (KR) of racemic amines is mathematically limited to a 50% maximum yield, leading to the wasteful disposal of the unwanted enantiomer[1][6].

In Chemoenzymatic Dynamic Kinetic Resolution (CE-DKR) , we intentionally combine an enzyme (e.g., a lipase or transaminase) with a transition-metal racemization catalyst (e.g., Shvo's catalyst or an Iridium complex)[3][6].

  • The enzyme selectively acylates or transaminates only the desired enantiomer (e.g., the (R)-amine).

  • The resulting product (an amide) lacks the basic amine lone pair, making it invisible to the metal catalyst. Its stereocenter is permanently locked.

  • The metal catalyst continuously racemizes the unreacted, unwanted (S)-amine back into a racemic mixture, feeding it back into the enzymatic resolution cycle until 100% theoretical yield is achieved[1][7].

CEDKR Racemate Racemic Amine (R) + (S) Resolution Enzymatic Resolution (e.g., Lipase + Acyl Donor) Racemate->Resolution Product Enantiopure Amide (Stereocenter Locked) Resolution->Product Fast acylation of (R) Unreacted Unreacted Amine (e.g., (S)-Isomer) Resolution->Unreacted Slow/No reaction of (S) Racemization Metal Catalyst (Ru/Ir) Dehydrogenation Unreacted->Racemization Racemization->Racemate Recycles to (R) + (S)

Chemoenzymatic Dynamic Kinetic Resolution (CE-DKR) coupling resolution with in situ racemization.

Section 4: Quantitative Data Comparison

To optimize your workflows, it is vital to understand the parameters that tip the scales between stereocontrol and racemization.

ParameterCondition Promoting RacemizationCondition Preventing RacemizationMechanistic Causality
Temperature Elevated (>40 °C)Low (0–5 °C)Thermal energy overcomes the activation barrier for alpha-proton abstraction or metal-catalyzed dehydrogenation[4][7].
Aqueous pH Strong Bases (NaOH, KOH)Mild/Neutral (NaHCO₃, pH ~7)High pH accelerates the deprotonation of the alpha-carbon, forming an achiral carbanion/enamine[2].
Solvent Protic (Alcohols, Water)Aprotic (DCM, EtOAc, Toluene)Protic solvents facilitate rapid proton transfer and stabilize charged transition states during epimerization[2].
Amine State Free Base (Neutral)Hydrochloride Salt (Protonated)Protonation of the amine lone pair withdraws electron density, preventing imine formation and oxidation[5].
Catalyst Support Pd/C or Pd(OH)₂/CPd/Al₂O₃Acid-base properties of the support influence the rate of reversible dehydrogenation (imine formation)[4].

Section 5: Self-Validating Experimental Protocols

Protocol 1: Non-Racemizing Aqueous Workup for Sensitive Chiral Amines

This protocol is designed to extract highly sensitive chiral amines without degrading their enantiomeric excess[2].

  • Thermal Quenching: Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.

  • pH Adjustment: Slowly add a chilled, saturated aqueous solution of NaHCO₃ (or a pH 7 phosphate buffer) to neutralize the reaction. Do not use NaOH or KOH.

  • Aprotic Extraction: Add cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the mixture. Transfer to a separatory funnel and shake gently.

  • Phase Separation: Allow the layers to separate immediately. Do not leave the basic aqueous layer and organic layer in contact for extended periods. Drain the organic layer.

  • Drying: Wash the combined organic layers with neutral brine, then dry over anhydrous Na₂SO₄. (Avoid K₂CO₃, as its basicity can induce slow racemization on the solid surface).

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C.

  • System Validation: Remove a 50 µL aliquot of the concentrated product, dilute with your HPLC mobile phase (e.g., 90:10 Hexane:IPA with 0.1% Diethylamine), and analyze via Chiral HPLC (e.g., CHIRALPAK® column) against a racemic standard. The retention of ≥99% ee validates the workup[5].

Protocol 2: Continuous-Flow CE-DKR of Primary Amines

This protocol outlines the spatial separation of resolution and racemization to achieve >99% yield from a racemic mixture[1][7].

  • Substrate Preparation: Prepare a 82.5 mM solution of the racemic primary amine and an acyl donor (e.g., ethyl 2-methoxyacetate) in an aprotic solvent (e.g., toluene).

  • Enzymatic Resolution Bed: Pump the solution through a packed-bed reactor containing an immobilized biocatalyst (e.g., Novozym-435 lipase) maintained at 40 °C. The enzyme selectively acylates the (R)-enantiomer.

  • Thermal Racemization Bed: Route the effluent (containing the enantiopure (R)-amide and the unreacted (S)-amine) through a second packed-bed reactor containing an immobilized Iridium catalyst (e.g., [IrCp*I₂]₂) at 80 °C. The (S)-amine is racemized back to a 50:50 (R)/(S) mixture.

  • Recycle Loop: Recirculate the stream back to the enzymatic bed. The locked (R)-amide passes through unaffected, while the newly generated (R)-amine is acylated.

  • System Validation: Monitor the reaction stream in real-time using flowNMR or inline GC-MS. The continuous depletion of the amine signal and the plateauing of the amide signal at 100% theoretical conversion validates the synchronization of the DKR cycle[1].

References

  • "Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions", nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7yp8JHli4DUrDgUEWVuqw4HnVrXqVmNE7rLxMKkBjSpAr2_Qc-tlHYYu4jXALXRVkuz0YERAJK79Z0UFzNr3ZgAP_zQBd8SPTKhjshxociNKlGoPEFs9QrnmQYLRSS-xXsPponWbrSMoKyw=]
  • "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ0ZtetPC-sQWFBc-HHeQTg0wwAioAa9jOq4WkBBVV8x2E0zpLb4ct3tuFFOf7tCCaBHlXjp9Gh6o3k3cVARbsPsnTPxp9AL7hpdNlyueRmm_Ka8UtW2G8rdkEZiHuDcfa9OXSdg==]
  • "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines", organic-chemistry.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEatOls-IeFNtarBYNwXZAZvIH9SEvFWuJsDqqveI7xxmUu3OwMzR_LEgQjEvpgFecwrMU2DJZtjAh9RbQHnO97G0WYZee1B3-d0yIKGp8TEuU1jyNNG5EVGv9SkHmPYmZNBKHYBVVhrXnWrxRdLkoJ-wVhfg==]
  • "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG4JBV5yy2R4PA5H_m_pPNzRrA8hB0aZNwhOi3f1yFsTewUE29LfneVhET0K0vpUi-blFph8vI0Headz1HK56T_VtOwIHXM1mDxcWDpsSdPpP8Woz-xJn2xIo_otX27MwYuT-Wu2vvrlclLPg=]
  • "Synthesising complex chiral amines through resolution-racemisation-recycle", whiterose.ac.uk,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpmkr2XuoXtiG2q2n2kwUj_MAZJ3LTxsEwKXQ22A1tmx2LFOO3lractxEty13WyIhJL9IGAjLdiRVCjhRJEA-E4gz-qgNL1CfC6ADuA95TMtXYL44er9kWztf7Gjcif-23ZvQCLJRLFtAcng==]
  • "Technical Support Center: Prevention of Racemization During Workup of Chiral Products", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElTXnoqHwYQrMCC2mY0EV_VmnvxiOIw-j2PzIifEyzGvr1BXevWMp9aGO6V_mqvy5JZ0krL1Krpuh6EpD8UvPBgnWpu6PwfSuN25PIdGtMAxyElRPF20q1ZNHzUZnIxN887jBEpAQse4dBHPy7dGVwcME1c2zYT761xSP8nUwytQ2jLSZIX4mChFjszVh9B7MhkVCWOfNItYnJgWpkVOryzkEd8R51jbqLK4KBEKFO7VM=]
  • "how to prevent racemization of (S)-3-amino-1-methylazepan-2-one", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoglNKO0co-bbiADTH9fej82qcrvxLvH6cc19aouKJE_Dm9B_LPClr5IMDLGz6iz0J5FUs9xdWx0fu2gL1duJoNaER2WBf7HSy-L1Of51Ed_XxBD2msHAjMYp9SHwJFn3ZAaEH9LxaaoDNoryI7UzA1LLjqPPDuS3tu8o6X2_tNUtCtVQT3gqrb1UgjOX1GF3SEcL8aI8I59vu]
  • "Scalable and sustainable synthesis of chiral amines by biocatalysis", nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHFNygwv2ba8e42s714Fy8D9_PUhct7zvVdmPpcdgFTdoId3FLHmfacTtRWmrWEWxg8KOKxyOJ8lg8DV4zOhGBW30N7VaLNLmT8ehuY5-o-FgWQBsyELM4brAzLwn_TSc8SgZ9BgHGYB8TctRM]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Work-Up of (R)-(+)-N-(2-Allyl)phenylethylamine

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation of chiral secondary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation of chiral secondary amines. The synthesis of (R)-(+)-N-(2-Allyl)phenylethylamine (widely documented as (R)-(+)-N-allyl-1-phenylethylamine) via direct N-alkylation of (R)-(+)-1-phenylethylamine with allyl bromide is a fundamental transformation[1]. However, this process is notorious for generating overalkylated tertiary amine byproducts and stubborn emulsions during aqueous work-up[2].

This guide provides a self-validating, step-by-step protocol and a troubleshooting matrix designed to ensure high-purity isolation of the target compound, typically stabilized as its hydrochloride salt[3].

Part 1: Process Flow Visualization

WorkupFlow Start Crude Reaction Mixture (Amine + Salts + Solvent) Quench 1. Quench Add H2O, remove volatile solvents Start->Quench Acidify 2. Acidify (pH 2) Extract impurities with MTBE (Keep Aqueous Layer) Quench->Acidify Basify 3. Basify (pH > 10) Add 2M NaOH at 0°C Acidify->Basify Extract 4. Extract Extract with DCM or MTBE (Keep Organic Layer) Basify->Extract Wash 5. Wash & Dry Brine wash, dry over Na2SO4 Extract->Wash Concentrate 6. Concentrate Yields Free Base Oil Wash->Concentrate Salt 7. Salt Formation Add ethereal HCl to precipitate Concentrate->Salt Pure Pure (R)-(+)-N-(2-Allyl)phenylethylamine HCl Salt->Pure

Workflow for the acid-base extraction and isolation of (R)-(+)-N-(2-Allyl)phenylethylamine.

Part 2: Standard Operating Procedure (SOP)

The causality behind this protocol relies on exploiting the pKa differences between primary, secondary, and tertiary amines, alongside strategic solvent selection to mitigate amphiphilic emulsion formation.

Step 1: Reaction Quenching & Solvent Evaporation
  • Action: Once the alkylation reaction is complete, quench the mixture with saturated aqueous NaHCO₃. Remove volatile reaction solvents (e.g., THF or acetonitrile) under reduced pressure.

  • Causality: Quenching neutralizes the hydrobromic acid generated during the substitution, preventing the degradation of the product[1].

  • Self-Validation: Ensure the rotary evaporator bath temperature does not exceed 40°C. Higher temperatures risk thermal degradation or racemization of the sensitive benzylic chiral center[4].

Step 2: Acid-Base Extraction (Crucial for Purity)
  • Acidification: Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl. Extract with methyl tert-butyl ether (MTBE) and discard the organic layer.

    • Causality: This selectively removes unreacted non-basic organic impurities and neutral byproducts. The desired amine remains safely in the aqueous layer as a water-soluble hydrochloride salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches >10.

    • Causality: Strong basification deprotonates the amine, forcing it out of the aqueous phase as a lipophilic free base.

  • Extraction: Extract the basic aqueous layer 3x with Dichloromethane (DCM) or MTBE.

    • Self-Validation: Test the aqueous layer with pH paper after the first extraction. If the pH drops below 9, the amine will re-protonate and partition back into the water. Add more NaOH to maintain pH >10.

Step 3: Drying and Concentration
  • Action: Wash the combined organic layers with brine (saturated NaCl), dry over anhydrous Na₂SO₄, filter through a sintered glass funnel, and concentrate under reduced pressure.

  • Causality: Brine pre-dries the organic layer by drawing out dissolved water via osmotic pressure, maximizing the efficiency of the Na₂SO₄.

Step 4: Hydrochloride Salt Formation
  • Action: Dissolve the crude free base in dry diethyl ether. Slowly add a stoichiometric amount of ethereal HCl (2M) at 0°C. Filter the resulting precipitate.

  • Causality: The hydrochloride salt of the secondary amine precipitates readily from non-polar solvents, leaving the more soluble dialkylated tertiary amine impurities in the mother liquor[2].

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing a persistent emulsion during the basic extraction phase? A1: Emulsions in secondary amine work-ups often stem from the amphiphilic nature of the partially protonated amine or colloidal inorganic salts trapped at the biphasic interface.

  • Resolution:

    • Increase Ionic Strength: Add solid NaCl to the aqueous layer until saturated. This increases the density and polarity of the aqueous phase, forcing the organic compound into the organic layer (salting-out effect).

    • Solvent Switch: If using ethyl acetate, switch to MTBE or DCM. MTBE has lower water solubility and is significantly less prone to forming stable emulsions with amines.

    • Filtration: If a fine precipitate is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before separating the layers.

Q2: How do I separate the desired secondary amine from the overalkylated tertiary amine (N,N-diallyl) byproduct? A2: Direct alkylation with allyl bromide inevitably produces the dialkylated byproduct because the newly formed secondary amine is often more nucleophilic than the primary starting material[1].

  • Resolution: While column chromatography can separate them, the most scalable and rigorous method is selective crystallization . The HCl salt of the secondary amine ((R)-(+)-N-allyl-1-phenylethylamine HCl) is highly crystalline and precipitates cleanly from cold diethyl ether[3]. The N,N-diallyl tertiary amine HCl salt is significantly more soluble in ether and remains dissolved.

Q3: My hydrochloride salt is precipitating as a sticky oil rather than a crystalline solid. How can I induce proper crystallization? A3: "Oiling out" occurs when the product precipitates above its melting point in the solvent mixture, or when residual water/polar solvents are present.

  • Resolution:

    • Ensure the free base is rigorously dried (perform an azeotropic distillation with toluene if necessary) before adding ethereal HCl.

    • If it oils out, gently heat the mixture until the oil dissolves, then allow it to cool very slowly to room temperature before moving to an ice bath.

    • Seed the solution with a few verified crystals of pure (R)-(+)-N-(2-Allyl)phenylethylamine hydrochloride[5].

Q4: Is there a risk of racemization at the chiral center during work-up? A4: Yes. The stereocenter in (R)-(+)-1-phenylethylamine derivatives is benzylic and can be sensitive to harsh conditions[4].

  • Resolution: Avoid prolonged exposure to strong bases at elevated temperatures. Keep the basification step (Step 2) cold using an ice bath and proceed quickly to the extraction phase.

Part 4: Physicochemical Properties & Data

Property(R)-(+)-N-(2-Allyl)phenylethylamine (Free Base)(R)-(+)-N-(2-Allyl)phenylethylamine HCl (Salt)
Physical State Pale yellow liquidWhite crystalline powder[5]
Molecular Weight 161.25 g/mol 197.71 g/mol [5]
Solubility Soluble in DCM, Et₂O, EtOAc; Insoluble in H₂OSoluble in H₂O, MeOH; Insoluble in Et₂O[5]
Stability Prone to oxidation/darkening over timeHighly stable at room temperature[3]
Storage Inert atmosphere (Argon/N₂), 2-8°CAmbient temperature, desiccated[5]

Part 5: References

  • Benchchem. Alkylation Approaches for N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine Synthesis.2

  • Fisher Scientific. (R)-(+)-N-Allyl-1-phenylethylamine hydrochloride, 95%, Thermo Scientific 1 g.3

  • Fisher Scientific CH. (R)-(+)-N-Allyl-1-Phenylethylamin-Hydrochlorid, 95 %, ACROS Organics.5

  • Clockss.org. A Three-Step Synthesis of Optically Active 5-Halomethyl-2-Oxazolidinones.4

  • Benchchem. Synthetic Methodologies for N Allyl N 1 Phenylethyl Prop 2 En 1 Amine.1

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: The Physics of Diastereomeric Resolution

The separation of enantiomers is a critical bottleneck in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). While asymmetric synthesis and chiral chromatography have advanced significantly,...

Author: BenchChem Technical Support Team. Date: March 2026

The separation of enantiomers is a critical bottleneck in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). While asymmetric synthesis and chiral chromatography have advanced significantly, classical chiral resolution via diastereomeric salt formation remains the most scalable, robust, and cost-effective method for isolating enantiopure amines.

As a Senior Application Scientist, selecting the optimal chiral resolving agent requires moving beyond trial-and-error. It demands a mechanistic understanding of thermodynamic solubility, pKa differentials, and crystal lattice energies. This guide provides an in-depth, objective comparison of the most prominent chiral resolving agents for amines, supported by experimental causality and advanced continuous-flow strategies.

The cornerstone of classical resolution is the acid-base reaction between a racemic amine and an enantiomerically pure chiral acid. This forms a pair of diastereomeric salts with distinct physicochemical properties, most notably divergent solubilities 1.

The success of this separation is governed by thermodynamic control . The less soluble diastereomeric salt preferentially crystallizes because of its lower free energy of formation and more stable crystal lattice packing. If the crystallization process is rushed (e.g., via rapid cooling), the system falls under kinetic control , leading to the co-precipitation of the more soluble salt and a drastic reduction in enantiomeric excess (ee%).

Furthermore, the ΔpKa between the chiral acid and the racemic amine must ideally be greater than 2. This ensures complete proton transfer and the formation of a stable ionic salt rather than a weakly associated hydrogen-bonded complex.

G racemic Racemic Amine (R/S-Amine) salt_formation Diastereomeric Salt Formation (Thermodynamic Control) racemic->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation diastereomers Diastereomeric Salts [(R)-Amine·(+)-Acid] & [(S)-Amine·(+)-Acid] salt_formation->diastereomers crystallization Fractional Crystallization (Controlled Cooling) diastereomers->crystallization solid_salt Less Soluble Salt (Precipitate) crystallization->solid_salt Filtration mother_liquor More Soluble Salt (Mother Liquor) crystallization->mother_liquor Filtrate base_treatment1 Alkaline Treatment (pH > pKa of amine) solid_salt->base_treatment1 base_treatment2 Alkaline Treatment (pH > pKa of amine) mother_liquor->base_treatment2 pure_enantiomer1 Enantiopure Amine (Target) base_treatment1->pure_enantiomer1 pure_enantiomer2 Enantiomerically Enriched Amine (Undesired) base_treatment2->pure_enantiomer2

Workflow of Diastereomeric Salt Formation and Fractional Crystallization.

Comparative Analysis of Key Resolving Agents

Selecting the right agent requires matching the structural and electronic properties of the substrate with the resolving acid.

A. Tartaric Acid and its Derivatives (e.g., O,O'-Dibenzoyltartaric acid)

As a naturally occurring diacid, (+)-tartaric acid is highly cost-effective. Its two carboxylic acid groups and two hydroxyl groups allow it to form extensive, rigid hydrogen-bonding networks in the crystal lattice. It is highly effective for primary and secondary aliphatic amines. When enhanced lipophilicity or steric bulk is required, derivatives like O,O'-dibenzoyltartaric acid offer superior chiral recognition.

B. (S)- or (R)-Mandelic Acid

Mandelic acid is the gold standard for resolving aromatic amines (e.g., 1-phenylethylamine). The presence of the phenyl ring allows for stabilizing π−π stacking interactions within the crystal lattice of the less soluble diastereomer, often resulting in exceptionally high ee% in a single crystallization crop 2.

C. (+)-10-Camphorsulfonic Acid (CSA)

Because tartaric and mandelic acids are weak acids (pKa ~3.0–3.5), they often fail to fully protonate weakly basic amines (e.g., anilines or sterically hindered amines). CSA is a strong acid (pKa ~1.2) that forces complete salt formation. Its rigid, bulky bicyclic structure also provides excellent chiral discrimination for complex API intermediates.

D. PEGylated Resolving Agents (Phase-Transition Resolution)

A modern alternative involves attaching classical resolving agents (like L-Valinol or Mandelic Acid) to Polyethylene Glycol (PEG) polymers. Instead of relying on traditional solvent evaporation or slow cooling, these agents utilize a temperature-assisted phase transition. Dropping the temperature causes the PEGylated diastereomeric complex to instantly precipitate, bypassing tedious solvent screening 3.

Quantitative Performance Summary
Resolving AgentAcidity (pKa)Optimal Substrate ProfileTypical Yield (1st Crop)Typical ee% (1st Crop)Scalability & Cost
(+)-Tartaric Acid Diacid (pKa₁ ~2.9)Primary/Secondary aliphatic amines35–45%70–85%Highly scalable, Very low cost
(S)-Mandelic Acid Weak Acid (pKa ~3.4)Aromatic amines ( π−π stacking)30–40%80–95%Highly scalable, Low cost
(+)-CSA Strong Acid (pKa ~1.2)Weakly basic or bulky amines35–45%60–80%Scalable, Moderate cost
PEGylated Agents Polymer-boundBroad range (phase transition)78–90%72–85%Lab scale, High cost

Advanced Resolution Strategies

When classical single-agent resolution yields poor ee% or low recovery, modern process chemistry employs advanced systemic strategies:

1. The "Dutch Resolution" (Nucleation Inhibition) Rather than using a single resolving agent, the 4 utilizes a "family" of structurally related resolving agents (e.g., a primary agent spiked with 5-10% of a structural analog). The analog acts as a targeted nucleation inhibitor for the more soluble diastereomeric salt. By widening the metastable zone of the undesired salt, the desired salt crystallizes with near-perfect diastereomeric purity 4.

2. Resolution-Racemization-Recycle (RRR) Classical resolution is mathematically capped at a 50% yield. To overcome this, the5 couples a Continuous-Stirred Tank Reactor (CSTR) for crystallization with a Packed-Bed Reactor (PBR) containing an immobilized racemization catalyst. The mother liquor (containing the undesired enantiomer) is continuously pumped through the PBR, racemized, and fed back into the CSTR, driving the theoretical yield toward 100% 5.

RRR racemic Racemic Amine Input cstr Continuous-Stirred Tank Reactor (CSTR) (Crystallization) racemic->cstr solid Desired Diastereomer (Solid Precipitate) cstr->solid Filtration mother_liquor Undesired Enantiomer (Dissolved in Mother Liquor) cstr->mother_liquor Liquid Phase pbr Packed-Bed Reactor (PBR) (Immobilized Racemization Catalyst) mother_liquor->pbr Continuous Flow pbr->cstr Recycled Racemate

Resolution-Racemization-Recycle (RRR) continuous flow process.

Self-Validating Experimental Protocol: Resolution of (±)-1-Phenylethylamine

This protocol utilizes (+)-Tartaric Acid and is designed with built-in causality checks to ensure high scientific integrity and reproducibility.

Step 1: Thermodynamic Salt Formation

  • Dissolve 100 mmol of racemic (±)-1-phenylethylamine in 150 mL of methanol.

  • In a separate flask, dissolve 100 mmol of (+)-tartaric acid in 150 mL of methanol, applying gentle heat (50–60 °C) to ensure complete dissolution. Causality Check: Heating erases the thermal history of the solutes and ensures the system operates strictly under thermodynamic, rather than kinetic, control upon mixing.

Step 2: Controlled Fractional Crystallization

  • Slowly add the hot tartaric acid solution to the amine solution under continuous stirring.

  • Allow the mixture to cool ambiently to room temperature over 4–6 hours. Do not use an ice bath initially. Causality Check: Rapid cooling forces the co-precipitation of the more soluble (R)-amine-(+)-tartrate salt. Slow cooling allows the less soluble (S)-amine-(+)-tartrate to build a highly ordered, pure crystal lattice.

Step 3: Isolation and Washing

  • Collect the precipitated diastereomeric salt via vacuum filtration.

  • Wash the filter cake with a minimal volume (20 mL) of ice-cold methanol. Causality Check: The cold solvent displaces the mother liquor trapped on the crystal surface without dissolving the bulk purified salt.

Step 4: Liberation of the Free Amine

  • Suspend the isolated salt in 100 mL of distilled water.

  • Slowly add 10% aqueous NaOH until the pH of the aqueous layer strictly exceeds 10.

  • Extract the liberated free amine with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Causality Check: A pH > 10 ensures the amine is completely deprotonated (neutralized) and driven into the organic phase, while the highly polar sodium tartrate remains in the aqueous phase. Validate the final enantiomeric purity (ee%) using Chiral HPLC.

References

  • Wikipedia. Chiral resolution. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at:[Link]

  • Chemistry – A European Journal. The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucleation Inhibition. Available at:[Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at:[Link]

Sources

Comparative

Comparing the efficacy of different catalysts for N-allylation

The construction of C–N bonds via N-allylation is a cornerstone reaction in organic synthesis, particularly in the development of chiral amine pharmacophores prevalent in FDA-approved drugs (1)[1]. However, the efficacy,...

Author: BenchChem Technical Support Team. Date: March 2026

The construction of C–N bonds via N-allylation is a cornerstone reaction in organic synthesis, particularly in the development of chiral amine pharmacophores prevalent in FDA-approved drugs (1)[1]. However, the efficacy, regioselectivity, and stereoselectivity of this transformation are entirely dictated by the chosen catalytic system.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard Palladium (Pd) catalysts against advanced Iridium (Ir) and Molybdenum (Mo) systems. By understanding the mechanistic causality behind these catalysts, researchers can transition from trial-and-error screening to rational, self-validating experimental design.

The fundamental choice in N-allylation is between achieving a linear (achiral) or branched (chiral) product. This regioselectivity is governed by the nature of the intermediate π-allylmetal species.

  • Palladium (The Linear Workhorse): Traditional Pd-catalyzed Tsuji-Trost reactions proceed via a symmetric, cationic π-allylpalladium intermediate. Because the intermediate is symmetric, nucleophilic attack is thermodynamically driven to the less sterically hindered terminus, yielding linear allylic amines (2)[2].

  • Iridium (The Precision Tool): Ir-catalysts, particularly those modified with chiral phosphoramidites or C,O-benzoates, form an unsymmetric π-allyliridium intermediate. The chiral pocket of the ligand directs the nucleophile to attack the more substituted carbon, providing highly enantioenriched branched products (3)[3].

G Substrate Allylic Acetate (Racemic) Pd_Cat Pd Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Cat Oxidative Addition Ir_Cat Ir Catalyst (e.g., Ir-tol-BINAP) Substrate->Ir_Cat Oxidative Addition Pd_Int Symmetric Cationic π-Allyl-Pd Pd_Cat->Pd_Int Ir_Int Neutral/Amphiphilic π-Allyl-Ir Ir_Cat->Ir_Int Linear Linear Product (Achiral, Thermodynamic) Pd_Int->Linear Nucleophilic Attack (Less hindered site) Branched Branched Product (Chiral, Kinetic) Ir_Int->Branched Nucleophilic Attack (More hindered site)

Mechanistic divergence of Pd and Ir catalysts dictating linear vs. branched regioselectivity.

Quantitative Efficacy Comparison

To facilitate rational catalyst selection, the following table synthesizes the performance metrics of the primary catalytic systems used in modern N-allylation workflows.

Catalyst SystemTypical LigandsRegioselectivityEnantioselectivity (ee)Optimal Substrate ScopeAir/Moisture Stability
Palladium (Pd) PPh3, dba, dppfLinear (>90%)N/A (Achiral)General aliphatic/aryl aminesLow to Moderate
Iridium (Ir-Phosphoramidite) Feringa-typeBranched (>95%)Excellent (90–99%)Anilines, simple aminesLow (Requires inert atm)
Iridium (Ir-C,O-benzoate) tol-BINAP, SEGPHOSBranched (>95%)Excellent (93–99%)Indoles, Pyrazoles, NitronatesHigh (Air/Water stable)
Molybdenum (Mo) Bipyridine derivativesBranched (>85%)Good to ExcellentSterically bulky aliphatic aminesModerate

Data supported by recent comparative studies on Ir-catalyzed asymmetric N-allylation of pyrazoles[4] and Mo-catalyzed amination of sterically bulky amines[5].

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be self-validating; it should incorporate specific analytical checkpoints to confirm the mechanistic pathway is proceeding as intended. Below are two contrasted workflows.

Protocol A: Enantioselective Branched N-Allylation via Ir-C,O-Benzoate Catalysis

This protocol utilizes the highly stable π-allyliridium-C,O-benzoate system, which reacts via a neutral π-allylmetal intermediate, granting it unique amphiphilic character and remarkable stability toward air and water (3)[3].

Step 1: Reaction Assembly

  • Action: In a reaction vial, combine the racemic branched allylic acetate (1.0 equiv), the amine nucleophile (e.g., indole or pyrazole, 1.2 equiv), Cs₂CO₃ (5.0 equiv), and the (S)-tol-BINAP-modified π-allyliridium C,O-benzoate catalyst (5 mol%) in THF.

  • Causality: The pre-formed Ir-C,O-benzoate complex is explicitly chosen over in situ generation to ensure a precise, reproducible concentration of the active catalytic species. Cs₂CO₃ is critical here; its basicity deprotonates the indole/pyrazole to form a highly reactive N-centered anion, which acts as the active nucleophile[3].

Step 2: Catalytic Turnover

  • Action: Seal the vial and heat to 100 °C for 12–24 hours.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier for the oxidative addition of sterically hindered racemic acetates. The unique robustness of the C,O-benzoate ligand prevents catalyst thermal degradation.

Step 3: In-Process Validation

  • Action: Monitor the reaction via GC-MS or TLC.

  • Causality: Confirming the complete consumption of the allylic acetate prevents co-elution issues during downstream silica gel chromatography.

Step 4: Orthogonal Validation (Self-Validation Checkpoint)

  • Action: After aqueous quench and isolation, analyze the crude mixture via ¹H NMR and the purified product via Chiral Stationary Phase HPLC.

  • Causality: ¹H NMR independently verifies the regioselectivity (branched vs. linear ratio) and diastereoselectivity. Chiral HPLC validates the enantiomeric excess (ee), confirming the stereochemical fidelity of the catalyst's chiral pocket.

G Step1 1. Catalyst Assembly Step2 2. Substrate Addition Step1->Step2 Step3 3. Catalytic Turnover Step2->Step3 Step4 4. Aqueous Quench Step3->Step4 Step5 5. HPLC/NMR Validation Step4->Step5

Self-validating experimental workflow for Ir-catalyzed enantioselective N-allylation.

Protocol B: Standard Linear N-Allylation via Palladium Catalysis

Step 1: Catalyst Activation

  • Action: Mix Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%) in THF and stir for 15 minutes before adding substrates.

  • Causality: Unlike the Ir-protocol, this requires in situ generation of the active Pd(0) species. PPh₃ acts as a strong σ-donor to stabilize the electron-rich Pd(0) center before oxidative addition. Step 2: Substrate Addition & Validation

  • Action: Add the allylic acetate and amine. Stir at room temperature. Validate the product via ¹H NMR.

  • Causality: Because the symmetric π-allylpalladium intermediate favors attack at the less hindered site, ¹H NMR should confirm >95% linear regioselectivity[1].

Advanced Applications & Troubleshooting

  • Overcoming Steric Hindrance: When attempting N-allylation with highly sterically bulky aliphatic amines, traditional Pd and Ir catalysts often stall. In these edge cases, Molybdenum-catalyzed allylic amination (e.g., using inexpensive earth-abundant Mo complexes) provides an efficient, highly regioselective alternative (5)[5].

  • Aqueous Environments: Standard phosphoramidite ligands hydrolyze rapidly in water. If aqueous solutions of nucleophiles must be used, switch to specific synergistic Iridium/Lewis base catalysts or the aforementioned Ir-C,O-benzoates, which tolerate aqueous conditions without losing enantioselectivity (6)[6].

  • Biocatalytic Alternatives: For drug development professionals prioritizing green chemistry, recent breakthroughs in enzymatic N-allylation utilize bacterial reductive aminases coupled with renewable cinnamic acids to achieve one-pot aminations under entirely aqueous, physiological conditions[7].

References

  • [3] Regio- and Enantioselective Iridium-Catalyzed N-Allylation of Indoles and Related Azoles with Racemic Branched Alkyl-Substituted Allylic Acetates. National Institutes of Health (NIH). 3

  • [1] Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. National Institutes of Health (NIH). 1

  • [2] Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. Journal of the American Chemical Society (ACS). 2

  • [5] Synthesis of allylic amines. Organic Chemistry Portal.5

  • [7] Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. 7

  • [6] Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. Journal of the American Chemical Society (ACS).6

  • [4] Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Pyrazoles with Dienyl/Monoallylic Alcohols. Organic Letters (ACS). 4

Sources

Validation

Enantiomeric excess determination by chiral HPLC versus NMR

The Analytical Crucible: Determining Enantiomeric Excess (ee) via Chiral HPLC vs. NMR Spectroscopy The Imperative of Stereochemical Precision In modern drug development, the physiological and pharmacokinetic differences...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Crucible: Determining Enantiomeric Excess (ee) via Chiral HPLC vs. NMR Spectroscopy

The Imperative of Stereochemical Precision

In modern drug development, the physiological and pharmacokinetic differences between enantiomers can dictate the line between a life-saving therapeutic and a toxic hazard[1]. Consequently, regulatory agencies mandate rigorous stereochemical characterization, making the precise determination of enantiomeric excess (ee) a [2]. While classical techniques like optical rotation were historically utilized, they have been rendered largely obsolete by two analytical titans: [3] and [4].

As an Application Scientist, choosing between these methods is not merely a matter of preference, but a strategic decision based on molecular structure, throughput requirements, and matrix complexity. This guide objectively compares these methodologies, providing researchers with a mechanistic understanding and field-proven protocols to ensure absolute data integrity.

Mechanistic Causality: How We Break Symmetry

Enantiomers are non-superimposable mirror images; in an achiral environment, their physical and chemical properties are identical[5]. To differentiate and quantify them, we must introduce a chiral environment to convert them—either transiently or covalently—into diastereomers, which possess distinct physicochemical properties[6].

Chiral HPLC (The Direct Method): Chiral HPLC relies on a Chiral Stationary Phase (CSP) packed within the chromatographic column[1]. As the analyte traverses the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector (e.g., immobilized amylose or cellulose)[3]. The separation is governed by the difference in the free energy of binding ( ΔΔG ). The enantiomer that forms a more stable, lower-energy complex is retained longer, allowing for direct chromatographic resolution[4].

NMR Spectroscopy (The Indirect Method): Because enantiomers have identical NMR spectra, symmetry must be broken prior to or during analysis[5]. This is achieved using [6] like Mosher's acid, which covalently bond to the analyte, or Chiral Solvating Agents (CSAs), which form non-covalent supramolecular complexes[7]. The resulting diastereomers experience different magnetic shielding environments, leading to distinct, resolvable chemical shifts ( Δδ ) in the NMR spectrum[8]. Multinuclear NMR (e.g., 19 F or 31 P) is highly favored to eliminate background proton overlap and exploit larger chemical shift dispersions[9].

Workflow Visualization

Workflow cluster_HPLC Chiral HPLC (Direct) cluster_NMR NMR Spectroscopy (Indirect) Racemate Enantiomeric Mixture (Analyte) HPLC_CSP Inject onto Chiral Stationary Phase (CSP) Racemate->HPLC_CSP NMR_Deriv React with CDA/CSA (e.g., Mosher's Acid) Racemate->NMR_Deriv HPLC_Mech Transient Diastereomeric Interactions (Delta Delta G) HPLC_CSP->HPLC_Mech HPLC_Read Chromatogram: Resolve Peaks (Rs >= 1.5) HPLC_Mech->HPLC_Read EE_Calc Calculate Enantiomeric Excess (ee) ee = |Area R - Area S| / (Area R + Area S) * 100 HPLC_Read->EE_Calc NMR_Mech Form Stable/Solvated Diastereomers (Delta delta) NMR_Deriv->NMR_Mech NMR_Read NMR Spectrum: Integrate Shifted Signals NMR_Mech->NMR_Read NMR_Read->EE_Calc

Workflow comparison of enantiomeric excess determination via Chiral HPLC and NMR Spectroscopy.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. Below are step-by-step methodologies designed as self-validating systems to prevent false ee reporting.

Protocol A: Chiral HPLC Method Development & ee Determination
  • Empirical Screening: Inject the racemic standard onto a panel of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) using a standardized mobile phase (e.g., Hexane/Isopropanol 90:10 for normal phase)[4].

  • System Suitability & Self-Validation: Evaluate the chromatogram for baseline resolution.

    • Causality Check: The resolution factor ( Rs​ ) must be ≥1.5 . If peaks overlap ( Rs​<1.5 ), the integration software will inaccurately assign areas, artificially skewing the ee calculation[10]. Additionally, verify that the peak areas of the racemate are exactly 1:1 to confirm equal UV response factors.

  • Sample Analysis: Inject the enantioenriched sample under the optimized conditions.

  • Quantification: Calculate ee using the integrated peak areas:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100
Protocol B: NMR Determination via Mosher’s Acid Derivatization (CDA)
  • Covalent Derivatization: In an NMR tube, dissolve the chiral analyte (e.g., a primary amine or alcohol) in CDCl 3​ . Add an excess of enantiopure (S)-Mosher's acid chloride (MTPA-Cl) and a base (e.g., pyridine-d5) to neutralize the HCl byproduct[5].

  • Kinetic Resolution Check (Self-Validation): Monitor the reaction via NMR to ensure 100% conversion.

    • Causality Check: You must drive the reaction to completion. If the reaction is incomplete, one enantiomer may react faster than the other (kinetic resolution). This will result in a diastereomeric ratio that of the sample[11].

  • Spectral Acquisition: Acquire a 19 F NMR spectrum. The trifluoromethyl (-CF 3​ ) group of the MTPA ester will appear as two distinct, sharp singlets corresponding to the two diastereomers[9].

  • Quantification: Integrate the baseline-resolved 19 F singlets to determine the diastereomeric excess (de), which directly correlates to the ee of the original mixture.

Comparative Data & Performance Metrics

Performance MetricChiral HPLC (Direct Method)NMR Spectroscopy (Indirect Method)
Resolution Mechanism Transient diastereomeric complexation on CSPCovalent/non-covalent diastereomer formation
Sensitivity (LOD) High (< 0.1% ee for trace impurities)Moderate (~1-2% ee limit of detection)
Analysis Time 10–30 minutes per run (post-method development)5–10 minutes acquisition (prep may take hours)
Sample Recovery High (Non-destructive, preparative scale possible)Low/None (Destructive if covalent CDA is used)
Method Development Empirical (Requires extensive column/solvent screening)Predictable (Standardized chemical derivatization)
Primary Advantage Gold standard for regulatory compliance and QA/QCSimultaneous determination of absolute configuration

Strategic Decision Matrix: Method Selection

  • Deploy Chiral HPLC when: You require high-throughput analysis, trace enantiomeric impurity quantification (LOD < 0.1% ee), or preparative-scale isolation of enantiomers[4]. It remains the undisputed gold standard for pharmaceutical QA/QC[1].

  • Deploy NMR Spectroscopy when: You are working with novel scaffolds where HPLC method development is proving too slow, costly, or standard columns fail[12]. NMR is also the superior choice when you need to simultaneously determine the absolute configuration (R/S) of the molecule using the [6],[9].

References

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality.[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. NIH/PMC.[Link]

  • A Supramolecular Extension of Mosher's Method. MDPI.[Link]

  • Chiral derivatizing agent. Wikipedia.[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. ACS Publications.[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.[Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. UMA.[Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. RSC.[Link]

  • The market of chiral drugs. ScienceDirect.[Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International.[Link]

Sources

Comparative

Benchmarking (R)-(+)-N-(2-Allyl)phenylethylamine against other chiral building blocks

Executive Summary In the landscape of modern asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of reaction efficiency, stereocontrol, and downstream synthetic flexibility. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of reaction efficiency, stereocontrol, and downstream synthetic flexibility. While (R)-(+)-1-phenylethylamine (α-PEA) is widely recognized as a privileged chiral inducer[1][2], its secondary amine derivatives often provide superior performance in complex transformations. This guide provides an objective, data-driven benchmarking of (R)-(+)-N-(2-Allyl)phenylethylamine against standard alternatives, such as its primary amine precursor and N-benzyl/N-methyl derivatives[3][4]. By analyzing structural physicochemical properties, comparative experimental data, and orthogonal deprotection strategies, this guide equips researchers with the mechanistic insights needed to optimize stereoselective workflows.

Structural and Physicochemical Benchmarking

The efficacy of a chiral amine auxiliary is dictated by its steric profile, electronic environment, and the ease with which it can be cleaved post-transformation. (R)-(+)-N-(2-Allyl)phenylethylamine occupies a unique "Goldilocks" zone in terms of steric hindrance, offering distinct advantages over both smaller and bulkier analogs[5].

Table 1: Physicochemical & Strategic Comparison of α-PEA Derivatives

Chiral Building BlockN-SubstituentSteric Shielding ProfileCleavage / Deprotection StrategyKey Synthetic Limitation
(R)-(+)-1-Phenylethylamine -HMinimalN/A (Primary Amine)Poor stereocontrol in highly congested transition states[3].
(R)-N-Methyl-1-phenylethylamine -CH₃LowHarsh oxidation / DifficultProne to overalkylation; limited steric shielding[4].
(R)-(+)-N-(2-Allyl)phenylethylamine -CH₂CH=CH₂Moderate (Optimal)Mild Pd(0)-catalyzed deallylationRequires precise stoichiometry during synthesis to avoid diallylation[6].
(R)-(+)-N-Benzyl-1-phenylethylamine -CH₂PhHighHydrogenolysis (H₂, Pd/C)Incompatible with target molecules containing reducible double/triple bonds.

Mechanistic Insight: The N-allyl group provides sufficient steric bulk to effectively shield one enantioface of reactive intermediates (e.g., iminium ions) without causing the severe steric clashes observed with N-benzyl groups. Furthermore, the allyl moiety offers a unique synthetic handle for orthogonal deprotection or subsequent ring-closing metathesis, preserving sensitive functional groups that would otherwise be destroyed by the harsh hydrogenolysis required to remove a benzyl group[5][7].

Comparative Performance in Asymmetric Synthesis

To objectively benchmark these auxiliaries, we analyze their performance in the diastereoselective Petasis borono-Mannich reaction—a rigorous test of a chiral amine's ability to direct nucleophilic attack on an adjacent electrophilic center.

Case Study: Diastereoselective Petasis Reaction of 2-Pyridinecarbaldehyde In a standardized study reacting 2-pyridinecarbaldehyde with various (S)-α-PEA derivatives and trans-2-phenylvinylboronic acid, the choice of N-substituent drastically altered both reaction kinetics and stereochemical outcomes[4]. (Note: While the literature utilizes the (S)-enantiomer, the thermodynamic and kinetic principles apply symmetrically to the (R)-enantiomer).

Table 2: Performance Benchmarking in the Petasis Reaction [4]

Chiral AuxiliaryYield (%)Diastereomeric Ratio (d.r.)Reaction Kinetics
(S)-(-)-N-Benzyl-1-phenylethylamine64%50:50Sluggish
(S)-(-)-N-Methyl-1-phenylethylamine81%50:50Moderate
(S)-(-)-N-Allyl-1-phenylethylamine 87% 56:44 Fast
(S,S)-N,N-bis(1-phenylethyl)amine<2%N/AInhibited (Steric clash)

Causality of Performance: The N-benzyl group introduces excessive steric bulk, which impedes the approach of the boronic acid intermediate, leading to sluggish kinetics and zero stereocontrol (64% yield, 50:50 d.r.)[4]. When a C2-symmetric bis-phenylethylamine is used, the reaction fails entirely (<2% conversion) due to complete steric occlusion[4]. Conversely, the N-allyl group provides optimal steric shielding—large enough to induce facial selectivity, yet flexible enough not to hinder nucleophilic attack, resulting in superior yields and improved diastereoselectivity (87% yield, 56:44 d.r.)[4].

Similar trends are observed in the asymmetric desymmetrization of prochiral carbamates to form 5-halomethyl-2-oxazolidinones, where the bulk of the N-substituent directly correlates with the diastereomeric excess of the cyclization[8][9].

Mechanistic Pathway & Orthogonal Deprotection

G Sub Prochiral Substrate + Electrophile Aux1 N-Benzyl-α-PEA (High Sterics) Sub->Aux1 Aux2 N-Allyl-α-PEA (Optimal Sterics) Sub->Aux2 Aux3 Primary α-PEA (Low Sterics) Sub->Aux3 TS1 Sluggish Kinetics Yield: 64%, d.r.: 50:50 Aux1->TS1 TS2 Efficient Coordination Yield: 87%, d.r.: 56:44 Aux2->TS2 TS3 Poor Stereocontrol Aux3->TS3 Deprot1 Hydrogenolysis (Pd/C, H2) Risk: Reduces double bonds TS1->Deprot1 Deprot2 Pd(0) Deallylation Orthogonal & Mild TS2->Deprot2 Target Enantiopure Target Deprot1->Target Deprot2->Target

Mechanistic divergence and orthogonal deprotection of N-allyl vs N-benzyl chiral auxiliaries.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (R)-(+)-N-(2-Allyl)phenylethylamine via Controlled N-Alkylation

Objective: Synthesize the secondary chiral auxiliary while strictly preventing overalkylation to the tertiary N,N-diallyl amine[6].

  • Reaction Setup: Dissolve (R)-(+)-1-phenylethylamine (1.0 equiv, 10.0 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol) as a heterogeneous base to neutralize the generated hydrobromic acid[6]. Cool the suspension to 0 °C.

  • Controlled Alkylation: Dropwise, add allyl bromide (0.95 equiv, 9.5 mmol) over 30 minutes.

    • Causality: Using a slight substoichiometric amount of the alkylating agent is the critical control mechanism to suppress the formation of the dialkylated byproduct[6].

  • Propagation: Warm to room temperature (25 °C) and stir for 12 hours.

    • Causality: Maintaining ambient temperature prevents racemization at the benzylic stereocenter[5].

  • Workup & Validation: Filter the inorganic salts and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1 with 1% Et₃N).

    • Self-Validation: Confirm product identity via ¹H-NMR (presence of distinct allyl multiplet protons at ~5.1–5.9 ppm) and ESI-MS ([M+H]⁺ = 162.1). Monitor TLC (UV active, ninhydrin stain).

Protocol B: Diastereoselective Petasis Borono-Mannich Reaction

Objective: Utilize the synthesized (R)-(+)-N-(2-Allyl)phenylethylamine to direct the asymmetric synthesis of an allylamine derivative[4].

  • Iminium Formation: In a flame-dried Schlenk tube, combine 2-pyridinecarbaldehyde (1.0 equiv, 0.5 mmol) and (R)-(+)-N-(2-Allyl)phenylethylamine (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (5 mL). Stir at room temperature for 30 minutes.

  • Nucleophilic Addition: Add trans-2-phenylvinylboronic acid (1.0 equiv, 0.5 mmol) to the mixture.

  • Thermal Activation: Heat the reaction mixture to reflux (82 °C) under a nitrogen atmosphere for 3 to 12 hours[4].

    • Causality: Reflux conditions are mandatory; reactions with secondary chiral amines are highly sluggish at room temperature due to the steric hindrance of the auxiliary[4].

  • Workup & Validation: Cool to room temperature, quench with saturated aqueous NaHCO₃ (5 mL), and extract with dichloromethane (3 x 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation: Before column chromatography, determine the crude diastereomeric ratio (d.r.) via ¹H-NMR by integrating the newly formed benzylic methine protons. Purify the major diastereomer via silica gel chromatography and verify absolute stereochemistry via X-ray crystallography or NOESY NMR analysis.

References

  • A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. Benchchem. 3

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate / MDPI.1

  • A THREE-STEP SYNTHESIS OF OPTICALLY ACTIVE 5-HALOMETHYL-2-OXAZOLIDINONES; ASYMMETRIC DESYMMETRIZATION OF PROCHIRAL 1,3-DIHALO-2-PROPANOLS. LOCKSS. 8

  • Studies on the Petasis Reaction of 2-Pyridinecarbaldehyde Derivatives and its Products. Heterocycles. 4

  • (S)-N-allyl-alpha-methylbenzylamine | 115914-08-4. Benchchem. 5

  • N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine. Benchchem. 6

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Validation

A Senior Application Scientist's Guide to Docking Simulation Studies of Phenylethylamine Derivatives

For researchers and drug development professionals venturing into the computational analysis of phenylethylamine derivatives, this guide offers an in-depth, experience-driven comparison of molecular docking simulations....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals venturing into the computational analysis of phenylethylamine derivatives, this guide offers an in-depth, experience-driven comparison of molecular docking simulations. We will move beyond a simple recitation of steps to explore the critical thinking behind protocol design, the nuances of software and scoring function selection, and the validation of in-silico predictions with experimental data. Our focus is to provide a framework for conducting docking studies with scientific rigor, ensuring that the generated data is both reproducible and meaningful.

Phenylethylamines are a class of compounds with significant neuromodulatory effects, acting on a variety of biogenic amine targets. Understanding their structure-activity relationships (SAR) is paramount for the development of novel therapeutics for neurological and psychiatric disorders. Molecular docking has emerged as a powerful tool in this endeavor, offering insights into the binding modes and affinities of these derivatives with their protein targets.

The Conceptual Framework of Molecular Docking

At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This process involves two main components: a search algorithm that generates a variety of possible binding poses, and a scoring function that estimates the binding affinity for each pose. The goal is to identify the pose with the lowest energy score, which is presumed to represent the most stable and likely binding conformation.

A typical molecular docking workflow can be visualized as a sequential process, starting from the preparation of the biological target and the small molecule ligands, proceeding to the docking simulation itself, and culminating in the analysis and interpretation of the results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., PDB) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean Input Grid 4. Grid Box Generation (Define binding site) Clean->Grid Prepared Receptor Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Docking 5. Molecular Docking (Software: AutoDock Vina, GOLD, etc.) Ligand->Docking Prepared Ligands Grid->Docking Binding Site Definition Scoring 6. Pose Scoring & Ranking (Scoring Functions: Vina, ChemScore, etc.) Docking->Scoring Generated Poses Analysis 7. Results Analysis (Binding energy, interactions, RMSD) Scoring->Analysis Ranked Poses Validation 8. Correlation with Experimental Data Analysis->Validation Predicted Affinity

Caption: A generalized workflow for molecular docking studies.

Comparing Docking Software for Phenylethylamine Studies

The choice of docking software is a critical decision that can significantly impact the outcome of a study. Several programs are available, each with its own algorithms and scoring functions. For phenylethylamine derivatives, which often target G-protein coupled receptors (GPCRs) and transporters, software with robust handling of ligand flexibility and accurate scoring is essential. Here, we compare three commonly used docking suites: AutoDock Vina, GOLD, and Glide.

FeatureAutoDock VinaGOLD (Genetic Optimisation for Ligand Docking)Glide (Schrödinger)
Search Algorithm Gradient-based conformational searchGenetic algorithmHierarchical filters and exhaustive search
Scoring Function Empirical and knowledge-based hybridChemScore, GoldScore, ASP, PLPGlideScore (empirical with physics-based terms)
Flexibility Flexible ligand, rigid receptor (can define flexible residues)Flexible ligand, partially flexible receptorFlexible ligand, rigid receptor (with induced fit options)
Ease of Use Command-line driven, requires familiarity with scriptsGraphical user interface (GUI) and command-lineComprehensive GUI, integrated into a larger suite
Cost Open-source and freeCommercialCommercial
Performance for GPCRs Generally good performance for a free tool, though may be less accurate than commercial options for complex systems like GPCRs.[1]Well-validated for a wide range of targets, including GPCRs.[2][3]Often considered a top performer in academic and industrial settings for GPCR docking.[2][4][5]

Expert Insight: For initial, high-throughput screening of a large library of phenylethylamine derivatives, the speed of AutoDock Vina makes it an attractive option. However, for more detailed binding mode analysis and lead optimization, the more sophisticated algorithms and scoring functions of commercial packages like GOLD or Glide may provide more reliable results. It is often beneficial to use multiple docking programs to cross-validate findings.

The Critical Role of Scoring Functions

The scoring function is arguably the most critical component of a docking program, as it determines the ranking of the generated poses. Different scoring functions use different mathematical models to estimate binding affinity.

Scoring FunctionTypeStrengthsWeaknesses
AutoDock Vina Hybrid (Empirical & Knowledge-based)Fast and generally effective for a wide range of systems.May oversimplify certain interactions, leading to inaccuracies for some target classes.
ChemScore (GOLD) EmpiricalGood at predicting binding modes and has been shown to correlate well with experimental binding affinities.[6]Performance can be dependent on the training set used for its parameterization.
GoldScore (GOLD) Force-field basedTakes into account van der Waals and electrostatic interactions.Can be computationally more expensive than empirical scoring functions.
GlideScore (Glide) Empirical with physics-based termsHighly optimized for speed and accuracy, often performs well in virtual screening.[7]As a commercial product, the underlying details of the algorithm are not fully public.

A study on phenethylamine derivatives targeting the human dopamine transporter (hDAT) utilized various scoring functions within the Smina software, including Vina, Smina, Vinardo, and Autodock4 (AD4).[8] This highlights the practice of employing multiple scoring functions to enhance the confidence in the predicted binding poses and affinities.[8]

Experimental Protocol: A Step-by-Step Guide to Docking Phenylethylamines with AutoDock Vina

This protocol provides a detailed workflow for docking a library of phenylethylamine derivatives against a GPCR target, such as the serotonin 5-HT2A receptor, using AutoDock Vina.

1. Target Protein Preparation:

  • Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, a human 5-HT2A receptor structure.

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[9][10]

    • Remove all water molecules, ions, and co-crystallized ligands from the structure.[8][10]

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.[8]

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[8]

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[8][9]

2. Ligand Preparation:

  • Objective: To convert 2D ligand structures into 3D formats suitable for docking and to define their rotatable bonds.

  • Procedure:

    • Obtain the 2D structures of the phenylethylamine derivatives, for instance, from a chemical database like PubChem.

    • Use a tool like Open Babel or the ligand preparation scripts in AutoDockTools to convert the 2D structures to 3D.

    • Perform energy minimization on the 3D ligand structures to obtain low-energy conformations.

    • Define the rotatable bonds in the ligands. This allows for ligand flexibility during the docking process.

    • Save the prepared ligands in the PDBQT file format.[11]

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation, focusing on the known or predicted binding site of the receptor.

  • Procedure:

    • Load the prepared receptor PDBQT file into AutoDockTools.[9]

    • Identify the binding site. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Otherwise, literature information or binding site prediction tools can be used.

    • Define the dimensions and center of the grid box. The box should be large enough to accommodate the ligands and allow for some rotational and translational movement.[8]

    • Save the grid parameter file.

4. Running the Docking Simulation:

  • Objective: To perform the docking of the prepared ligands into the defined grid box on the receptor.

  • Procedure:

    • Use the command-line interface to run AutoDock Vina.

    • Provide the paths to the receptor PDBQT file, the ligand PDBQT file(s), and the grid parameter file.

    • Specify an output file name for the docking results.

    • The exhaustiveness parameter can be adjusted to control the thoroughness of the search. Higher values increase the computational time but may lead to more accurate results.

5. Analysis of Docking Results:

  • Objective: To analyze the output of the docking simulation to identify the best binding poses and estimate binding affinities.

  • Procedure:

    • The output file from AutoDock Vina will contain multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked poses in a molecular graphics program.[12][13]

    • Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Tools like BIOVIA Discovery Studio can be used for detailed interaction analysis.[12]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of a known ligand and its co-crystallized conformation to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.[14]

Data Presentation: Comparing In-Silico Predictions with Experimental Data

A crucial step in validating any docking study is to compare the computational predictions with experimental data. The following tables present a comparison of predicted binding affinities from docking studies with experimentally determined values for a selection of phenylethylamine derivatives at the human dopamine transporter (hDAT) and the serotonin 5-HT2A receptor.

Table 1: Docking Scores and Experimental Inhibition of Dopamine Reuptake for Selected Phenylethylamine Derivatives [15][16][17]

CompoundDocking Score (kcal/mol) - (S)-formDocking Score (kcal/mol) - (R)-formExperimental IC50 (nM)
Compound 9 -8.5-8.3360.5
Compound 28 (R,S)-form -9.2-742.4

Data extracted from a study by Kundu et al. (2022), where docking was performed using Smina with a Vina scoring function.[15]

Table 2: Experimental Binding Affinities (Ki) of Phenethylamine Derivatives for the Human 5-HT2A Receptor [18][19][20]

CompoundR1 SubstituentKi (nM)
1 -CH2CH2CH310.2
2 -OCH2CH=CH2162
3 -NO2215
4 -Cl11.5
6 -CH310.3
8 -Cl11.5
11 -I13.9
12 -Br11.3
13 -F15.6

Experimental data from a study by Kim et al. (2022).[18][19]

Expert Insight: It is important to note that a direct correlation between docking scores and experimental binding affinities is not always observed. Docking scores are an approximation of the binding free energy and do not account for all factors that influence binding in a biological system. However, docking is highly effective at predicting binding modes and can be a valuable tool for prioritizing compounds for experimental testing.

Conclusion and Future Directions

Molecular docking simulations are a powerful and cost-effective tool for studying the interactions of phenylethylamine derivatives with their biological targets. By carefully selecting the appropriate software and scoring functions, and by validating the computational results with experimental data, researchers can gain valuable insights into the structure-activity relationships of these compounds. This, in turn, can accelerate the discovery and development of new drugs for a wide range of neurological and psychiatric disorders.

Future advancements in this field will likely involve the increased use of machine learning and artificial intelligence to develop more accurate scoring functions and to better account for receptor flexibility.[5] As computational power continues to grow, we can expect that in-silico methods will play an even more prominent role in the future of drug discovery.

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